molecular formula C8H8O2S B014360 Methyl 4-sulfanylbenzoate CAS No. 6302-65-4

Methyl 4-sulfanylbenzoate

Cat. No.: B014360
CAS No.: 6302-65-4
M. Wt: 168.21 g/mol
InChI Key: BTZOMWXSWVOOHG-UHFFFAOYSA-N
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Description

Methyl 4-sulfanylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41242. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-sulfanylbenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)6-2-4-7(11)5-3-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZOMWXSWVOOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285272
Record name methyl 4-sulfanylbenzoate
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-65-4
Record name 6302-65-4
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Record name methyl 4-sulfanylbenzoate
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Record name methyl 4-sulfanylbenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and spectral characterization of methyl 4-sulfanylbenzoate (also known as methyl 4-mercaptobenzoate). The information presented herein is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where this compound is a useful synthetic intermediate.[1][2]

Core Physicochemical Properties

This compound is a sulfur-containing organic compound with the chemical formula C₈H₈O₂S.[1][3] It is characterized by a methyl ester functional group and a thiol (-SH) group attached to a benzene ring in the para position. The presence of the thiol group makes it sensitive to oxidation, and it is recommended to be stored in a refrigerator under an inert atmosphere.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. It is important to note that some physical properties, such as melting and boiling points, have varying values reported in the literature, which may be attributed to differences in experimental conditions and sample purity.

PropertyValueSource(s)
CAS Number 6302-65-4[1][4][5][6]
Molecular Formula C₈H₈O₂S[1][3][5]
Molecular Weight 168.21 g/mol [1][3]
Appearance White to off-white or pale yellow solid[1][7]
Melting Point 33-36 °C, 53-56 °C, 57 °C[5][8][9]
Boiling Point 110-113 °C at 0.5 mmHg; 139-144 °C; 266.7 °C at 760 mmHg[4][5][8]
Density (Predicted) 1.202 ± 0.06 g/cm³[4]
pKa (Predicted) 5.50 ± 0.10[1][4]
Solubility Soluble in acetone, chloroform, dichloromethane, DMSO, ethanol, and methanol. Slightly soluble in ethyl acetate.[4][5]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-mercaptobenzoic acid using a classic Fischer esterification reaction.

Materials:

  • 4-Mercaptobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-mercaptobenzoic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 16 hours.

  • After the reaction is complete, remove the excess methanol using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Characterization

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Data (CDCl₃):

  • δ 7.89 (d, J=8.7 Hz, 2H): Aromatic protons ortho to the ester group.

  • δ 7.29 (d, J=8.7 Hz, 2H): Aromatic protons ortho to the thiol group.

  • δ 3.90 (s, 3H): Methyl protons of the ester group.

  • δ 3.60 (s, 1H): Thiol proton.

¹³C NMR Spectroscopy: A general protocol for acquiring a ¹³C NMR spectrum would involve using a standard proton-decoupled pulse sequence on a 100 MHz or higher spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a relaxation delay of 2-5 seconds are typically required.

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a disk.

Expected Characteristic IR Absorptions:

  • ~3450 cm⁻¹ (broad): S-H stretching vibration of the thiol group.

  • ~1720 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

  • ~1600, ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1280 cm⁻¹ (strong): C-O stretching vibration of the ester group.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution as needed for the specific instrument and ionization technique.

  • Ensure the sample is free of non-volatile salts or buffers.

Analysis: Mass spectral analysis, typically using electrospray ionization (ESI) or electron ionization (EI), can be employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z 168 or 169, respectively.

Logical Workflow and Relationships

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 4-Mercaptobenzoic Acid + Methanol Catalyst H₂SO₄ (cat.) Reaction Reflux (16h) Reactants->Reaction Catalyst->Reaction Workup Extraction & Washing Reaction->Workup Purification Drying & Concentration Workup->Purification Product This compound Purification->Product

A flowchart illustrating the synthesis of this compound.

Characterization_Workflow cluster_characterization Characterization Sample Synthesized Product: This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectral Data Analysis & Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 4-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-mercaptobenzoate is a sulfur-containing organic compound that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a thiol and a methyl ester group, makes it a versatile building block for the creation of more complex molecules, including pharmaceuticals and materials for self-assembly. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 4-mercaptobenzoate, supported by detailed experimental protocols and logical workflow diagrams to aid researchers in their understanding and application of this compound.

Physicochemical Properties

The fundamental physicochemical properties of Methyl 4-mercaptobenzoate are summarized in the tables below, providing a clear and concise reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₈O₂S[1][2][3][4]
Molecular Weight 168.21 g/mol [1][2][3]
Appearance White to off-white solid[5]
Melting Point 33-36 °C[3][6]
Boiling Point 110-113 °C at 0.5 mmHg; 266.7 °C at 760 mmHg[3][6]
Density 1.202 g/cm³ (predicted)[6]
Stability Sensitive to oxidation; should be stored in a freezer under an inert atmosphere.[5]
Table 2: Solubility and Acidity
PropertyValueReference(s)
Solubility Soluble in chloroform, ethyl acetate, and methanol.[6]
pKa (predicted) 5.50 ± 0.10[5]
Table 3: Spectroscopic Data
Spectrum TypeKey DataReference(s)
¹H-NMR (CDCl₃) δ 7.89 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.7 Hz, 2H), 3.90 (s, 3H), 3.60 (s, 1H)[7]
IR, ¹³C-NMR, MS, UV-Vis Data not explicitly available in the searched literature. General characteristics of aromatic thiols and benzoates can be inferred.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of Methyl 4-mercaptobenzoate are provided below. These protocols are based on established laboratory techniques.

Synthesis of Methyl 4-mercaptobenzoate from 4-Mercaptobenzoic Acid

This procedure outlines the Fischer esterification of 4-mercaptobenzoic acid to yield Methyl 4-mercaptobenzoate.[7]

Materials:

  • 4-Mercaptobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-mercaptobenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo to remove excess methanol.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Separate the organic phase, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase in vacuo to yield the crude product.

  • Purify the product by a suitable method, such as column chromatography or recrystallization, if necessary.

G Synthesis Workflow of Methyl 4-mercaptobenzoate start Start: 4-Mercaptobenzoic Acid & Anhydrous Methanol esterification Fischer Esterification (cat. H₂SO₄, reflux, 16h) start->esterification workup Aqueous Workup (EtOAc, sat. NaHCO₃) esterification->workup drying Drying (MgSO₄) workup->drying concentration Concentration (in vacuo) drying->concentration product Product: Methyl 4-mercaptobenzoate concentration->product

Caption: Synthesis of Methyl 4-mercaptobenzoate.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a solid organic compound.[8][9][10][11]

Materials:

  • Methyl 4-mercaptobenzoate sample

  • Melting point capillary tubes

  • Melting point apparatus or Thiele tube with a thermometer and heating oil

Procedure:

  • Ensure the Methyl 4-mercaptobenzoate sample is dry and finely powdered.

  • Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • The melting point is reported as this range.

Determination of Boiling Point

The following protocol details the micro boiling point determination using a capillary tube, suitable for small quantities of liquid.[12][13][14][15][16]

Materials:

  • Methyl 4-mercaptobenzoate sample

  • Small test tube

  • Melting point capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)

Procedure:

  • Place a small amount of the liquid Methyl 4-mercaptobenzoate into the small test tube.

  • Invert the sealed capillary tube and place it, open end down, into the liquid.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a heating bath.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Remove the heat source when a steady stream of bubbles is observed.

  • The liquid will begin to cool, and the bubbling will slow down and eventually stop.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of Methyl 4-mercaptobenzoate in various solvents.[17][18][19][20]

Materials:

  • Methyl 4-mercaptobenzoate sample

  • Test tubes

  • A selection of solvents (e.g., water, ethanol, diethyl ether, chloroform, ethyl acetate)

  • Vortex mixer or stirring rod

Procedure:

  • Place approximately 10-20 mg of Methyl 4-mercaptobenzoate into a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for about 1 minute.

  • Observe whether the solid has completely dissolved.

  • If the solid dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." If some but not all dissolves, it is "partially soluble."

  • Repeat the procedure for each solvent.

Determination of pKa

The pKa of the thiol group in Methyl 4-mercaptobenzoate can be estimated using a titration-based method.[21][22][23][24][25]

Materials:

  • Methyl 4-mercaptobenzoate sample

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • A suitable solvent system in which both the thiol and thiolate are soluble (e.g., a water-alcohol mixture)

  • pH meter or a suitable indicator

  • Burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a known quantity of Methyl 4-mercaptobenzoate in the chosen solvent system.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the sample solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the standardized base solution in small, known increments from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH begins to change rapidly, and then for several increments beyond this point.

  • Plot a titration curve of pH versus the volume of base added.

  • The pKa is the pH at the half-equivalence point (the point at which half of the thiol has been neutralized).

G General Workflow for Physicochemical Characterization start Start: Pure Sample of Methyl 4-mercaptobenzoate mp Melting Point Determination start->mp bp Boiling Point Determination start->bp sol Solubility Testing start->sol pka pKa Determination start->pka spec Spectroscopic Analysis (NMR, IR, etc.) start->spec data Data Compilation & Analysis mp->data bp->data sol->data pka->data spec->data

Caption: Characterization of Methyl 4-mercaptobenzoate.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for Methyl 4-mercaptobenzoate. The organized presentation of this information is intended to support researchers in the fields of chemistry and drug development in their endeavors that utilize this versatile synthetic intermediate. The provided workflows offer a logical framework for both the synthesis and characterization of this compound, facilitating its effective application in the laboratory.

References

Methyl 4-sulfanylbenzoate (CAS 6302-65-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 4-sulfanylbenzoate (CAS 6302-65-4), a versatile synthetic intermediate with potential applications in drug discovery and development. This document details its chemical and physical properties, provides established synthesis protocols, outlines its spectroscopic data, and explores its potential biological significance.

Core Chemical and Physical Properties

This compound, also known as Methyl 4-mercaptobenzoate, is an organic compound featuring a benzoate scaffold substituted with a thiol group at the para position.[1][2] Its key quantitative properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6302-65-4[1][2]
Molecular Formula C₈H₈O₂S[2]
Molecular Weight 168.21 g/mol [2]
IUPAC Name This compound[3]
Melting Point 33-36 °C[4]
Boiling Point 266.7 °C at 760 mmHg[5]
Appearance White to pale yellow solid or liquid[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Experimental Protocol 1: From 4-Mercaptobenzoic Acid (Fischer Esterification)

This method involves the direct esterification of 4-mercaptobenzoic acid with methanol in the presence of an acid catalyst.

Materials:

  • 4-Mercaptobenzoic acid (1.72 g, 11.17 mmol)

  • Anhydrous methanol (20.0 mL)

  • Concentrated sulfuric acid (0.43 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of 4-mercaptobenzoic acid in anhydrous methanol, add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 16 hours.

  • Concentrate the mixture in vacuo.

  • Dilute the residue with ethyl acetate (100 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL).

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate in vacuo to yield the product.[6]

Experimental Protocol 2: From 4-Fluorobenzonitrile

This multi-step synthesis begins with the conversion of 4-fluorobenzonitrile to a thiol intermediate, followed by hydrolysis and esterification.

Step 1: Synthesis of 4-Mercaptobenzonitrile and its Disulfide/Sulfide Byproducts

  • To a solution of 4-fluorobenzonitrile in DMF, add sodium hydrosulfide hydrate under a nitrogen atmosphere.

  • After stirring, the reaction mixture is worked up by dilution with ethyl acetate and water, followed by acidification.

  • The organic layer is separated and evaporated to yield a mixture of 4-mercaptobenzonitrile and its corresponding disulfide and sulfide.[7]

Step 2: Hydrolysis and Reduction to this compound

  • The crude nitrile mixture is suspended in methanol.

  • Sodium borohydride is added, followed by the addition of a solution of sodium hydroxide in water, which raises the reaction temperature.

  • The mixture is heated to reflux.

  • After cooling, zinc dust is added, and the mixture is stirred vigorously.

  • The excess zinc and insoluble byproducts are removed by filtration.

  • The filtrate is concentrated and quenched with ice water to precipitate the product.

  • The resulting white solid is filtered, washed with cold water, and dried in vacuum to afford this compound.[7]

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
Aromatic Protons7.89d8.72H, H-2, H-6[6]
Aromatic Protons7.29d8.72H, H-3, H-5[6]
Methyl Protons3.90s-3H, -OCH₃[6]
Thiol Proton3.60s-1H, -SH[6]
Predicted ¹³C NMR Predicted Chemical Shift (δ) ppmAssignmentJustification
Carbonyl Carbon~167C=OTypical for benzoate esters.[2]
Aromatic C-1~128C-1 (ipso to -COOCH₃)Based on data for similar benzoic acid derivatives.
Aromatic C-2, C-6~130C-2, C-6Aromatic carbons adjacent to the ester group.
Aromatic C-3, C-5~129C-3, C-5Aromatic carbons adjacent to the thiol group.
Aromatic C-4~135C-4 (ipso to -SH)The thiol group has a moderate effect on the chemical shift of the attached carbon.
Methyl Carbon~52-OCH₃Typical for a methyl ester.[2]
Infrared (IR) Spectroscopy
Predicted IR Absorption Wavenumber (cm⁻¹)Functional GroupJustification
S-H Stretch~2550ThiolCharacteristic stretching vibration for the S-H bond.
C=O Stretch~1720Ester CarbonylStrong absorption typical for aromatic esters.[5]
C-O Stretch~1280 and ~1100Ester C-OTwo characteristic stretches for the ester group.[5]
Aromatic C-H Stretch>3000Aromatic C-HTypical for C-H bonds on a benzene ring.[8]
Aromatic C=C Stretch~1600-1450Aromatic C=CIn-ring stretching vibrations of the benzene ring.[8]
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum m/zFragment IonFragmentation Pathway
Molecular Ion168[C₈H₈O₂S]⁺Ionization of the parent molecule.
Base Peak137[C₇H₅OS]⁺Loss of a methoxy radical (•OCH₃) from the molecular ion.
Fragment Ion109[C₆H₅S]⁺Loss of carbon monoxide (CO) from the m/z 137 fragment.
Fragment Ion77[C₆H₅]⁺Loss of the sulfanyl group (•SH) from the m/z 109 fragment or direct fragmentation.

Applications in Drug Development and Biological Significance

This compound serves as a valuable building block in medicinal chemistry.[6] The thiol and ester functionalities provide reactive handles for the synthesis of more complex molecules with potential therapeutic applications.

The parent compound, 4-mercaptobenzoic acid, has been investigated for its biological activity. Notably, it has been identified as a receptor antagonist that binds to the benzodiazepine site of the GABA-A receptor, thereby blocking the action of GABA.[6] This suggests that derivatives of this compound could be explored for their potential as modulators of GABAergic signaling, which is implicated in a variety of neurological and psychiatric disorders.

Furthermore, thiophenol derivatives are integral components in the synthesis of various pharmaceuticals, including sulfonamides and antifungal agents.[5] The incorporation of the thiophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-Mercaptobenzoic Acid 4-Mercaptobenzoic Acid Esterification Esterification 4-Mercaptobenzoic Acid->Esterification Methanol Methanol Methanol->Esterification H2SO4 H2SO4 H2SO4->Esterification catalyst Extraction Extraction Esterification->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration This compound This compound Concentration->this compound

Caption: Fischer Esterification Workflow for this compound.

Hypothetical Signaling Pathway Inhibition

Given that the parent acid is a GABA-A receptor antagonist, derivatives of this compound could potentially modulate this pathway. The following diagram illustrates a simplified representation of this inhibitory action.

Signaling_Pathway Methyl_4-sulfanylbenzoate_Derivative This compound Derivative GABA_A_Receptor GABA-A Receptor Methyl_4-sulfanylbenzoate_Derivative->GABA_A_Receptor Antagonizes Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Activates GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Inhibition_of_Neuronal_Firing Inhibition of Neuronal Firing Neuronal_Hyperpolarization->Inhibition_of_Neuronal_Firing

Caption: Hypothetical Antagonism of the GABA-A Receptor.

References

An In-depth Technical Guide to the Structure and Bonding of Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-sulfanylbenzoate, also known as methyl 4-mercaptobenzoate, is a bifunctional organic molecule of significant interest in synthetic chemistry and drug development. Its structure, featuring a benzene ring substituted with a methyl ester and a sulfanyl (thiol) group at the para position, allows for diverse chemical modifications. This guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of this compound. It includes a summary of its key properties, detailed spectroscopic data with interpretations, a robust synthesis protocol, and an analysis of its molecular bonding.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. It is sensitive to oxidation and should be stored under an inert atmosphere.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms Methyl 4-mercaptobenzoate, 4-Mercaptobenzoic acid methyl ester, p-(Carbomethoxy)benzenethiol[3]
CAS Number 6302-65-4[3]
Molecular Formula C₈H₈O₂S[3]
Molecular Weight 168.21 g/mol [3]
Melting Point 33-36 °C[4]
Boiling Point 266.7 °C at 760 mmHg[4]
Density 1.202 g/cm³[4]

Molecular Structure and Bonding

The molecular structure of this compound consists of a central benzene ring with a methyl ester group (-COOCH₃) and a sulfanyl group (-SH) at positions 1 and 4, respectively.

Bonding Analysis
  • Benzene Ring: The C-C bonds within the aromatic ring exhibit lengths intermediate between single and double bonds, characteristic of aromatic systems.

  • Ester Group: The C=O double bond in the ester group is a key feature, and its bond length is consistent with other benzoate esters. The C-O single bonds of the ester will have lengths typical for such functional groups.

  • Sulfanyl Group: The C-S bond length is expected to be around 180 pm, which is significantly longer than a C-O bond due to the larger atomic radius of sulfur.[5] The C-S-H bond angle is predicted to be approximately 90°.[5]

A diagram illustrating the key bonding features is presented below.

Figure 1: Molecular structure of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, methyl ester, and sulfanyl protons.

Table 2: ¹H NMR Spectral Data of this compound

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
Aromatic Protons (ortho to -COOCH₃)7.89Doublet (d)8.72H
Aromatic Protons (ortho to -SH)7.29Doublet (d)8.72H
Methyl Protons (-OCH₃)3.90Singlet (s)N/A3H
Sulfanyl Proton (-SH)3.60Singlet (s)N/A1H

Data obtained from a published synthesis protocol.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data of this compound

Signal AssignmentPredicted Chemical Shift (δ) ppm
Carbonyl Carbon (-C=O)~167
Aromatic Carbon (C-COOCH₃)~130
Aromatic Carbons (ortho to -COOCH₃)~130
Aromatic Carbons (ortho to -SH)~128
Aromatic Carbon (C-SH)~138
Methyl Carbon (-OCH₃)~52
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
S-H stretch2550-2600Weak
C=O stretch (ester)1715-1735Strong
C-O stretch (ester)1250-1300Strong
C-S stretch600-800Medium to weak
Aromatic C-H stretch>3000
Aromatic C=C stretch1450-1600
Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
168[M]⁺ (Molecular Ion)
137[M - OCH₃]⁺
109[M - COOCH₃]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 4-mercaptobenzoic acid.

Materials and Reagents:

  • 4-Mercaptobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-mercaptobenzoic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for 16 hours.

  • After cooling, concentrate the mixture in vacuo.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the final product.

G Synthesis Workflow for this compound Start Start: 4-Mercaptobenzoic Acid + Anhydrous Methanol Acid Add H₂SO₄ (catalyst) Start->Acid Reflux Reflux for 16 hours Acid->Reflux Concentrate1 Concentrate in vacuo Reflux->Concentrate1 Dilute Dilute with Ethyl Acetate Concentrate1->Dilute Wash Wash with sat. NaHCO₃ Dilute->Wash Separate Separate Organic Layer Wash->Separate Dry Dry over MgSO₄ Separate->Dry Concentrate2 Concentrate in vacuo Dry->Concentrate2 Product Product: this compound Concentrate2->Product

Figure 2: Synthesis workflow for this compound.

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its structure, bonding, and key chemical data. The presented spectroscopic information and synthesis protocol offer a solid foundation for researchers and professionals working with this compound. Further investigation into its crystal structure would provide even more precise data on its molecular geometry.

References

An In-depth Technical Guide on the Theoretical and Experimental Properties of Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-sulfanylbenzoate, also known as methyl 4-mercaptobenzoate, is a bifunctional organic compound featuring a methyl ester and a thiol group attached to a benzene ring in a para substitution pattern. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of the reactive thiol group allows for a variety of chemical modifications, such as disulfide bond formation, alkylation, and metal coordination, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid. This guide provides a comprehensive overview of the theoretical and experimentally determined properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Data Presentation

Physicochemical Properties

A summary of the theoretical and experimental physicochemical properties of this compound (CAS No: 6302-65-4) is presented below for comparative analysis.

PropertyTheoretical/Predicted ValueExperimental Value
Molecular Formula C₈H₈O₂SC₈H₈O₂S[1][2]
Molecular Weight 168.21 g/mol 168.21 g/mol [1][2]
Melting Point -33-36 °C[1] or 57 °C[3]
Boiling Point 266.7 °C at 760 mmHg[1]110-113 °C at 0.5 mmHg[4]
pKa 5.50 ± 0.10[5]Not available
LogP 1.76190[1]Not available
Topological Polar Surface Area 65.1 Ų[1]Not available

Note: The discrepancy in the reported experimental melting points may be due to differences in the purity of the samples or the analytical method used.

Spectroscopic Data

The following tables summarize the key theoretical and experimental spectroscopic data for the characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
7.89Doublet (d)8.72H, Aromatic (ortho to -COOCH₃)[6]
7.29Doublet (d)8.72H, Aromatic (ortho to -SH)[6]
3.90Singlet (s)-3H, Methyl ester (-OCH₃)[6]
3.60Singlet (s)-1H, Thiol (-SH)[6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

Chemical Shift (δ) [ppm]Assignment
166.8C=O (Ester)
138.8C-SH
131.8Aromatic CH (ortho to -SH)
129.8Aromatic CH (ortho to -COOCH₃)
126.1C-COOCH₃
52.2-OCH₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3417O-H Stretch (likely trace water)[7]
2949C-H Stretch (aromatic and methyl)[7]
2580S-H Stretch (thiol)[7]
1713C=O Stretch (ester)[7]
1596C=C Stretch (aromatic ring)[7]
1279C-O Stretch (ester)[7]
1113, 1149C-H in-plane bending
758C-H out-of-plane bending[7]

Note: While a mass spectrum for the parent compound was not found, the mass spectrum of the related 4-mercaptobenzoic acid shows a molecular ion peak at m/z 154, with significant fragments at m/z 137 and 109, corresponding to the loss of -OH and -COOH respectively[8].

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the esterification of 4-mercaptobenzoic acid.[6]

Materials:

  • 4-Mercaptobenzoic acid (1.72 g, 11.17 mmol)

  • Anhydrous methanol (20.0 mL)

  • Concentrated sulfuric acid (0.43 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 4-mercaptobenzoic acid in anhydrous methanol in a round-bottom flask, slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo using a rotary evaporator to remove excess methanol.

  • Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the remaining acid.

  • Separate the organic phase and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase in vacuo to yield the title product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans will be required to obtain a good spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid product on a diamond ATR (Attenuated Total Reflectance) crystal.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 4_Mercaptobenzoic_Acid 4-Mercaptobenzoic Acid Reflux Reflux (16h) 4_Mercaptobenzoic_Acid->Reflux Methanol Methanol Methanol->Reflux Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reflux Evaporation Evaporation Reflux->Evaporation Extraction Extraction (EtOAc/aq. NaHCO₃) Evaporation->Extraction Drying Drying (MgSO₄) Extraction->Drying Final_Evaporation Final Evaporation Drying->Final_Evaporation Methyl_4_sulfanylbenzoate This compound Final_Evaporation->Methyl_4_sulfanylbenzoate

Caption: Fischer esterification workflow for the synthesis of this compound.

Structure_Property_Relationship Structure-Property Relationship of this compound cluster_functional_groups Key Functional Groups cluster_spectroscopic_signatures Expected Spectroscopic Signatures Molecule This compound C₈H₈O₂S Thiol Thiol (-SH) Molecule->Thiol Ester Methyl Ester (-COOCH₃) Molecule->Ester Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring IR_Thiol IR: ~2580 cm⁻¹ (S-H stretch) Thiol->IR_Thiol NMR_Thiol ¹H NMR: ~3.6 ppm (singlet) Thiol->NMR_Thiol IR_Ester IR: ~1713 cm⁻¹ (C=O stretch) Ester->IR_Ester NMR_Ester ¹H NMR: ~3.9 ppm (singlet) ¹³C NMR: ~52 ppm (-OCH₃), ~167 ppm (C=O) Ester->NMR_Ester NMR_Aromatic ¹H NMR: ~7.3-7.9 ppm (doublets) ¹³C NMR: ~126-139 ppm Aromatic_Ring->NMR_Aromatic

Caption: Key functional groups and their corresponding spectroscopic signatures.

References

An In-depth Technical Guide to Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-sulfanylbenzoate, also known as Methyl 4-(mercaptomethyl)benzoate, is a sulfur-containing aromatic ester. While direct, in-depth research on this specific molecule is limited in publicly available literature, its structural components—a benzoate moiety and a thiol group—are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known synthesis routes, physicochemical properties, and potential applications of this compound, drawing insights from the chemistry of its parent acid, 4-mercaptobenzoic acid, and related ester derivatives. The document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Historical Context

Patents related to the synthesis of 4-mercaptobenzoates indicate a history of industrial and academic interest in this class of compounds for various applications, including as intermediates in the production of pharmaceuticals and functional materials.[2] The methods described in these patents, such as the reaction of 4-chlorobenzoic acid with a methyl mercaptide followed by halogenation and reaction with an alcohol, provide a historical context for the synthesis of this family of molecules.[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and material science, influencing factors such as solubility, bioavailability, and reactivity.

PropertyValue
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
CAS Number 102203-61-2
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Expected to be soluble in organic solvents and poorly soluble in water, typical for aromatic esters.
pKa (of thiol group) Thiols are generally more acidic than alcohols, with pKa values around 10-11.

Note: Some physical properties like melting and boiling points are not well-documented in publicly accessible databases and would require experimental determination.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry reactions. The most direct method is the Fischer esterification of 4-mercaptobenzoic acid.

Fischer Esterification of 4-Mercaptobenzoic Acid

This method involves the reaction of 4-mercaptobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-mercaptobenzoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

G 4-Mercaptobenzoic Acid 4-Mercaptobenzoic Acid ReactionMixture Reaction Mixture 4-Mercaptobenzoic Acid->ReactionMixture Methanol Methanol Methanol->ReactionMixture H2SO4 H2SO4 H2SO4->ReactionMixture catalyst Reflux Reflux ReactionMixture->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Fischer Esterification Workflow
Synthesis from 4-(Chloromethyl)benzoate

An alternative route involves the nucleophilic substitution of a halide with a thiol source.

Experimental Protocol:

  • Starting Material: Prepare Methyl 4-(chloromethyl)benzoate from the corresponding carboxylic acid.

  • Thiolation: React Methyl 4-(chloromethyl)benzoate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at room temperature or with gentle heating.

  • Work-up and Purification: Similar to the Fischer esterification, the reaction is followed by an aqueous work-up, extraction, and purification of the final product.

G Methyl 4-(chloromethyl)benzoate Methyl 4-(chloromethyl)benzoate Reaction Nucleophilic Substitution Methyl 4-(chloromethyl)benzoate->Reaction NaSH NaSH or Thiourea NaSH->Reaction Hydrolysis Hydrolysis (if thiourea is used) Reaction->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

Nucleophilic Substitution Workflow

Spectroscopic Data

TechniqueExpected Signals
¹H NMR - A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.- A singlet for the methylene protons (-CH₂SH) around 3.7 ppm.- A doublet for the two aromatic protons ortho to the ester group around 7.9 ppm.- A doublet for the two aromatic protons ortho to the methylene group around 7.3 ppm.- A triplet for the thiol proton (-SH), which may be broad and its chemical shift can vary.
¹³C NMR - A peak for the methyl ester carbon around 52 ppm.- A peak for the methylene carbon around 28 ppm.- A peak for the ester carbonyl carbon around 167 ppm.- Four peaks for the aromatic carbons between 125-145 ppm.
IR - A strong absorption band for the C=O stretch of the ester at approximately 1720 cm⁻¹.- A weak absorption for the S-H stretch around 2550-2600 cm⁻¹.- C-H stretches for the aromatic and aliphatic protons.- C=C stretches for the aromatic ring.
Mass Spec - The molecular ion peak (M⁺) at m/z = 182.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively reported, its structural motifs suggest several areas of potential interest for researchers.

  • Enzyme Inhibition: The thiol group is a known nucleophile and can interact with the active sites of various enzymes, particularly metalloenzymes.

  • Antioxidant Activity: Thiols can act as reducing agents and may exhibit antioxidant properties.

  • Linker Chemistry: The bifunctional nature of the molecule (ester and thiol) makes it a potential candidate for use as a linker in the synthesis of more complex molecules, including bioconjugates and drug delivery systems. The thiol group allows for covalent attachment to biomolecules or surfaces, while the ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization.

G cluster_0 This compound cluster_1 Potential Applications Molecule This compound EnzymeInhibition Enzyme Inhibition Molecule->EnzymeInhibition Thiol group interaction Antioxidant Antioxidant Activity Molecule->Antioxidant Reducing properties of thiol Linker Linker Chemistry Molecule->Linker Bifunctional nature

Potential Application Areas

Conclusion

This compound is a compound with potential utility in various fields of chemical and pharmaceutical research. While its discovery and history are not well-documented, its synthesis can be achieved through standard organic chemistry methodologies. The presence of both a thiol and a methyl ester group in its structure opens up possibilities for its use as a versatile building block and a subject for further investigation into its biological activities. This guide provides a summary of the currently available information and a framework for future research into this intriguing molecule.

References

Potential Research Areas for Methyl 4-mercaptobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-mercaptobenzoate, a thiol-containing aromatic compound, presents a versatile scaffold for exploration in diverse scientific fields. Its constituent functional groups—a thiol, a benzene ring, and a methyl ester—offer multiple avenues for chemical modification and interaction, positioning it as a molecule of interest for drug discovery, materials science, and chemical biology. This technical guide delineates potential research areas for Methyl 4-mercaptobenzoate, providing a foundation for its investigation. While direct research on the biological activities of Methyl 4-mercaptobenzoate is nascent, this document compiles information on its synthesis, the activities of structurally related compounds, and detailed experimental protocols for promising research directions. The potential applications explored herein include its use as a building block for enzyme inhibitors, a component in the fabrication of self-assembled monolayers (SAMs), and as a linker in the synthesis of metal-organic frameworks (MOFs). This guide aims to serve as a comprehensive resource to stimulate and support further research into this promising molecule.

Introduction to Methyl 4-mercaptobenzoate

Methyl 4-mercaptobenzoate (CAS 6302-65-4) is an organic compound with the molecular formula C₈H₈O₂S.[1] Its structure features a central benzene ring substituted with a thiol (-SH) group at one end and a methyl ester (-COOCH₃) group at the other. This arrangement of functional groups imparts a unique combination of properties, making it a valuable synthetic intermediate.[2] The thiol group is known for its ability to form strong bonds with metal surfaces, particularly gold, and to participate in redox reactions and nucleophilic substitutions.[3] The aromatic ring provides a rigid scaffold and can engage in π-π stacking interactions. The methyl ester group offers a site for hydrolysis or amidation, allowing for further functionalization.

This guide explores three primary areas of potential research for Methyl 4-mercaptobenzoate:

  • Drug Discovery: Leveraging the reactivity of the thiol group and the aromatic scaffold to design and synthesize novel enzyme inhibitors.

  • Materials Science - Self-Assembled Monolayers (SAMs): Utilizing the thiol group's affinity for gold surfaces to construct well-ordered monolayers for applications in electronics, sensing, and surface engineering.

  • Materials Science - Metal-Organic Frameworks (MOFs): Employing the carboxylate functionality (after hydrolysis of the ester) and the thiol group as a functional linker to create porous crystalline materials for gas storage, catalysis, and sensing.

Synthesis of Methyl 4-mercaptobenzoate

A common method for the synthesis of Methyl 4-mercaptobenzoate is the Fischer esterification of 4-mercaptobenzoic acid.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₈H₈O₂S[4][5]
Molecular Weight 168.21 g/mol [4][5]
Melting Point 33-36 °C[6]
Boiling Point 110-113 °C at 0.5 mmHg[6]
Appearance Off-white solid[6]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate, and Methanol.[6]
Experimental Protocol: Fischer Esterification

This protocol is adapted from a literature procedure for the synthesis of Methyl 4-mercaptobenzoate.[7]

Materials:

  • 4-Mercaptobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1.0 eq) in anhydrous methanol (approximately 11.6 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.04 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 16 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution. Repeat the washing.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: Approximately 38%.[7]

Potential Research Area: Drug Discovery

While direct studies on the biological activity of Methyl 4-mercaptobenzoate are limited, the presence of the thiol and aromatic functionalities suggests its potential as a scaffold for developing enzyme inhibitors. Thiols are known to interact with metal ions in enzyme active sites and can participate in redox modulation of protein function.[3]

Tyrosinase Inhibition

Derivatives of mercaptobenzimidazoles have shown potent tyrosinase inhibitory activity, suggesting that the thiol group plays a crucial role in the inhibition mechanism, potentially by chelating the copper ions in the enzyme's active site.[8] This indicates that Methyl 4-mercaptobenzoate could serve as a starting point for the synthesis of novel tyrosinase inhibitors for applications in cosmetics (skin whitening) and medicine (treatment of hyperpigmentation disorders).

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a general method for assessing tyrosinase inhibitory activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compound (dissolved in DMSO)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a solution of L-DOPA in phosphate buffer.

  • In a 96-well plate, add phosphate buffer to each well.

  • Add the test compound solution to the test wells and a corresponding volume of DMSO to the control wells.

  • Add the tyrosinase solution to all wells except the blank.

  • Pre-incubate the plate at a specific temperature (e.g., 37 °C) for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Pentose Phosphate Pathway (PPP) Inhibition

The pentose phosphate pathway is a crucial metabolic pathway for cancer cell proliferation and survival. The inhibition of key enzymes in this pathway, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), is a promising strategy for cancer therapy. The general role of thiols in cellular redox regulation suggests that thiol-containing compounds could potentially modulate the activity of these enzymes.[3]

Experimental Workflow: PPP Enzyme Inhibition Assay

MOF_Synthesis_Logic Metal Metal Ion/Cluster MOF Metal-Organic Framework Metal->MOF Linker Organic Linker (4-Mercaptobenzoic Acid) Linker->MOF Solvent Solvent (e.g., DMF) Solvent->MOF Reaction Medium Temperature Temperature Temperature->MOF Controls Crystallization Time Time Time->MOF Affects Crystal Growth

References

introduction to the chemistry of aryl thiols and benzoates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemistry of Aryl Thiols and Benzoates for Drug Development

Introduction

Aryl thiols and benzoates are two classes of organic compounds that hold significant importance in the fields of medicinal chemistry and drug development. Aryl thiols, characterized by a sulfhydryl (-SH) group attached to an aromatic ring, are crucial for their nucleophilic properties and their roles in various biological processes, including antioxidant defense and metal chelation.[1][2][3] Benzoates, the esters derived from benzoic acid, are widely utilized as preservatives in pharmaceutical formulations and serve as key structural motifs in a range of therapeutic agents, from local anesthetics to antifungal drugs.[4][5][6][7] This guide provides a comprehensive overview of the core chemistry of these compounds, including their synthesis, reactivity, and applications, with a focus on methodologies and data relevant to researchers and professionals in drug discovery and development.

Part 1: The Chemistry of Aryl Thiols

Aryl thiols, or thiophenols, are aromatic analogues of alcohols. Their unique chemical properties, such as higher acidity compared to alcohols and the strong nucleophilicity of their conjugate base (thiolate), make them valuable intermediates in organic synthesis and key functional groups in medicinal agents.[8][9]

Synthesis of Aryl Thiols

The formation of the carbon-sulfur (C–S) bond is central to the synthesis of aryl thiols. Modern synthetic chemistry offers several robust methods, with transition-metal-catalyzed cross-coupling reactions being particularly prominent.

Key Synthetic Approaches:

  • Transition-Metal-Catalyzed Cross-Coupling: Ullmann-type coupling reactions and palladium-catalyzed methodologies (analogous to Buchwald-Hartwig amination) are effective for coupling aryl halides with a sulfur source.[10][11] These methods are valued for their broad substrate scope and functional group tolerance.

  • Coupling with Elemental Sulfur: A cost-effective and straightforward approach involves the copper-catalyzed coupling of aryl iodides with elemental sulfur powder, followed by a reduction step to yield the desired aryl thiol.[10][12]

  • Use of Thiourea and Other Thiol Surrogates: Thiourea can serve as a thiol surrogate, reacting with aryl halides in the presence of a copper catalyst to form an isothiouronium salt, which is then hydrolyzed to the thiol.[10][13]

  • Metal-Free Arylation: For certain applications, metal-free methods, such as the arylation of thiols using diaryliodonium salts, provide an alternative synthetic route.[14]

Experimental Protocol: Copper-Catalyzed Synthesis of Aryl Thiols from Aryl Iodides and Sulfur

This protocol is adapted from the method developed by Ma and co-workers, which utilizes inexpensive reagents.[10][12]

Materials:

  • Aryl iodide (1.0 mmol)

  • Sulfur powder (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Sodium borohydride (NaBH₄) (2.0 mmol) or Triphenylphosphine (PPh₃)

  • Hydrochloric acid (HCl), 12 N

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry reaction vessel, add the aryl iodide, sulfur powder, CuI, and K₂CO₃.

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).

  • Add DMF via syringe and heat the mixture to 90 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting aryl iodide is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • For the reduction step, slowly add NaBH₄ to the mixture and stir for 1 hour. Alternatively, treat the mixture with triphenylphosphine and 12 N HCl.[12]

  • Quench the reaction by adding water and acidify with HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure aryl thiol.

Quantitative Data: Synthesis of Substituted Aryl Thiols

The following table summarizes the yields obtained for various substituted aryl thiols using the copper-catalyzed reaction of aryl iodides with sulfur, followed by reduction with NaBH₄.

EntryAryl IodideProductYield (%)[12]
14-Iodoanisole4-Methoxybenzenethiol89
24-Iodotoluene4-Methylbenzenethiol85
31-Iodo-4-fluorobenzene4-Fluorobenzenethiol83
41-Bromo-4-iodobenzene4-Bromobenzenethiol81
5Methyl 4-iodobenzoateMethyl 4-mercaptobenzoate86
64'-Iodoacetophenone4-Mercaptoacetophenone81
74-Iodophenol4-Hydroxybenzenethiol75
Reactivity and Applications in Drug Development

The sulfhydryl group of aryl thiols is highly reactive and imparts several key functionalities relevant to medicinal chemistry.

  • Acidity and Nucleophilicity: Thiols are significantly more acidic than their alcohol counterparts, readily forming thiolate anions (RS⁻) in the presence of a base.[9] These thiolates are excellent soft nucleophiles, reacting efficiently with electrophiles.[8][15]

  • Oxidation to Disulfides: Thiols can be easily oxidized to form disulfides (ArS-SAr), a reversible reaction that is central to the function of antioxidants like glutathione.[9][15] This redox activity is exploited in drugs that modulate cellular oxidative stress.[2]

  • Metal Chelation: The soft nature of the sulfur atom allows thiols to form strong complexes with soft or borderline heavy metal ions like mercury, lead, and arsenic.[1] This property is the basis for using thiol-containing drugs as chelating agents to treat heavy metal poisoning.[1][3]

  • Biological Activity: In drug molecules, the aryl thiol moiety can act as a hydrogen bond donor, a nucleophile to form covalent bonds with target proteins (e.g., in enzyme inhibition), or a scavenger of reactive oxygen species (ROS).[1][2]

Part 2: The Chemistry of Benzoates

Benzoate esters are a class of aromatic compounds derived from the condensation of benzoic acid and an alcohol. Their stability, ease of synthesis, and versatile properties make them ubiquitous in the pharmaceutical industry.

Synthesis of Benzoates

The most common method for preparing benzoate esters is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Key Synthetic Approaches:

  • Fischer Esterification: This equilibrium-controlled reaction involves refluxing benzoic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[16][17]

  • Acylation with Benzoyl Chloride: For sensitive alcohols or when higher reactivity is needed, the acylation of an alcohol with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) is a highly effective method.[18]

  • Solid Acid Catalysis: To create more environmentally benign processes, solid acid catalysts (e.g., zirconium/titanium-based) have been developed for the esterification of benzoic acids.[19]

Experimental Protocol: Fischer Esterification for the Synthesis of Methyl Benzoate

This protocol describes the classic laboratory-scale synthesis of methyl benzoate.[16][17]

Materials:

  • Benzoic acid (10.0 g, 0.082 mol)

  • Methanol (25 mL, excess)

  • Concentrated sulfuric acid (H₂SO₄) (1.5 mL, catalytic)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Boiling chips

Procedure:

  • Place benzoic acid and methanol in a round-bottom flask.

  • Add boiling chips and swirl to dissolve the benzoic acid.

  • Carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.

  • Shake the funnel, allow the layers to separate, and discard the lower aqueous layer.

  • Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated NaHCO₃ solution (to neutralize unreacted acid), and finally 25 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The resulting crude methyl benzoate can be purified by distillation under reduced pressure if necessary.

Quantitative Data: Synthesis of Benzoate Local Anesthetics

The following table summarizes the yields for the final alkylation step in a multi-step synthesis of novel benzoate-based local anesthetics.[5]

EntryReactant (Benzoate Intermediate)Reactant (Amine)ProductYield (%)[5]
12-bromoethyl-4-(propylamino)benzoatePiperidine4a85
22-bromoethyl-4-(propylamino)benzoatePyrrolidine4b82
32-bromoethyl-4-(butylamino)benzoatePiperidine4e86
42-bromoethyl-4-(butylamino)benzoatePyrrolidine4f83
52-bromoethyl-4-propoxybenzoatePiperidine4i88
62-bromoethyl-4-propoxybenzoatePyrrolidine4j85
Reactivity and Applications in Drug Development

Benzoates have a dual role in pharmaceuticals: as excipients (preservatives) and as core components of active pharmaceutical ingredients (APIs).

  • As Preservatives: Sodium benzoate, the salt of benzoic acid, is a widely used antimicrobial preservative in liquid medications like cough syrups and oral solutions.[4][7][20][21] Its efficacy is highest in acidic conditions (pH < 4.5), where it exists predominantly as undissociated benzoic acid, which can penetrate microbial cell walls.[21]

  • As Active Pharmaceutical Ingredients (APIs): The benzoate moiety is a key structural feature in many drugs. For instance, many local anesthetics (e.g., benzocaine, tetracaine) are benzoate esters.[5][22] The ester linkage is crucial for the pharmacokinetic profile, as it can be hydrolyzed by esterase enzymes in the body, leading to drug metabolism and clearance.

  • In Prodrug Design: The ester functionality is often used in prodrug strategies to improve a drug's properties, such as solubility, stability, or bioavailability.[22] An active drug with a free hydroxyl or carboxyl group can be converted into a benzoate ester (the prodrug), which is later hydrolyzed in vivo to release the active parent compound.[22]

Visualizations: Workflows and Pathways

The following diagrams, rendered using the DOT language, illustrate key processes related to aryl thiols and benzoates.

G cluster_0 Aryl Thiol Synthesis Workflow ArylHalide Aryl Halide (e.g., Ar-I) Intermediate Intermediate (e.g., Disulfide, Isothiouronium Salt) ArylHalide->Intermediate C-S Coupling SulfurSource Sulfur Source (e.g., S₈, Thiourea) SulfurSource->Intermediate Catalyst Cu or Pd Catalyst + Base Catalyst->Intermediate ArylThiol Aryl Thiol (Ar-SH) Intermediate->ArylThiol Cleavage ReducingAgent Reduction or Hydrolysis ReducingAgent->ArylThiol G cluster_1 Reactivity of Aryl Thiols ArylThiol Aryl Thiol (Ar-SH) Thiolate Thiolate (Ar-S⁻) ArylThiol->Thiolate + Base - H⁺ Disulfide Disulfide (Ar-S-S-Ar) ArylThiol->Disulfide Oxidation (e.g., I₂) Thioether Thioether (Ar-S-R) Thiolate->Thioether + Electrophile (R-X) G cluster_2 Fischer Esterification Workflow BenzoicAcid Benzoic Acid Reflux Heat / Reflux BenzoicAcid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reflux BenzoateEster Benzoate Ester Reflux->BenzoateEster Esterification G cluster_3 Conceptual Prodrug Activation Pathway Prodrug Benzoate Prodrug (Inactive) ActiveDrug Active Drug (with -OH group) Prodrug->ActiveDrug Hydrolysis BenzoicAcid Benzoic Acid (Metabolite) Prodrug->BenzoicAcid Hydrolysis Esterase Esterase Enzymes (in vivo) Esterase->ActiveDrug Esterase->BenzoicAcid

References

safety and handling precautions for Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Methyl 4-sulfanylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for qualified professionals and is based on currently available data. The toxicological and biological properties of this compound have not been thoroughly investigated.[1] All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations.

Introduction

This compound, also known as Methyl 4-mercaptobenzoate, is an organic compound featuring a methyl ester and a thiol substituent.[2] Its chemical structure, with the thiol group (-SH) in the para position to the methyl ester, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The presence of the reactive thiol group allows for a variety of chemical transformations, including nucleophilic substitutions and its use as a reducing agent.[2] This guide provides a comprehensive overview of the safety precautions, handling procedures, and available technical data for this compound (CAS 6302-65-4).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 6302-65-4[1][3][4][5][6][7][8][9]
Molecular Formula C₈H₈O₂S[1][3][4][5][7]
Molecular Weight 168.21 g/mol [1][3][5][7]
Appearance White to pale yellow solid[2][5]
Melting Point 33-36 °C[4][6]
Boiling Point 110-113 °C at 0.5 mmHg[4][6]
Solubility Soluble in Acetate, Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl DMF, and Methanol.[4]
Stability Stable under recommended storage conditions. Sensitive to oxidation.[1][5]

Hazard Identification and Classification

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[1] However, due to the lack of comprehensive toxicological data, it should be handled with care. The SDS indicates that inhalation may cause respiratory irritation.[1] Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1]

It is important to note that structurally related compounds, such as thiophenol, are known to be harmful if swallowed, inhaled, or in contact with the skin, and can cause severe skin and eye irritation.[10] Thiophenols are also known for their strong, unpleasant odor.[2]

Safety and Handling Precautions

Given the limited specific data on this compound, a cautious approach to handling is imperative. The following precautions are based on general best practices for handling laboratory chemicals and information from the SDS for this compound and its structural analogs like thiophenol.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 2.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommendationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To prevent eye contact which may cause irritation.[1]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber). Lab coat.To prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1]
General Handling Procedures
  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Avoid breathing dust or vapors.[1]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Hygiene: Wash hands thoroughly after handling.[1]

  • Ignition Sources: Keep away from heat and sources of ignition.[11]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[11]

  • Conditions: Store in a cool place. The compound is sensitive to oxidation and should be stored under an inert atmosphere in a refrigerator.[5]

  • Incompatibilities: Avoid moisture and store away from acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

Experimental Protocols

Due to the lack of published, detailed experimental protocols for the handling and disposal of this compound, the following sections provide generalized procedures based on its chemical properties and protocols for similar compounds.

Spill Response Protocol

In the event of a spill, follow the general procedure outlined below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Personnel to a Safe Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain the Spill (without creating dust) ppe->contain cleanup Clean Up Spill contain->cleanup disposal Dispose of Waste in a Sealed, Labeled Container cleanup->disposal decontaminate Decontaminate the Area disposal->decontaminate end Spill Response Complete decontaminate->end

Caption: General workflow for responding to a chemical spill.

Detailed Spill Clean-up Steps:

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[1]

  • Containment: Prevent further leakage or spreading of the material. Avoid generating dust.[1]

  • Clean-up: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid creating dust.

  • Disposal: Label the container with the contents and dispose of it as hazardous waste according to institutional and local regulations.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Waste Disposal Protocol

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste_Disposal_Workflow start Generate Chemical Waste collect Collect Waste in a Compatible, Labeled Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in a Designated Hazardous Waste Area segregate->store dispose Arrange for Pickup by Licensed Waste Disposal Service store->dispose end Disposal Complete dispose->end

Caption: Standard procedure for laboratory chemical waste disposal.

Specific Disposal Considerations for this compound:

  • Unused Product: Unused or surplus this compound should be disposed of as hazardous waste.[1] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, and empty containers, should also be treated as hazardous waste and disposed of accordingly.[1]

  • Incineration: Chemical incineration with an afterburner and scrubber is a potential disposal method, but extra care should be taken as the material may be flammable.[1]

First Aid Measures

In case of exposure, follow the first aid measures outlined in Table 3.

Table 3: First Aid Measures

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Toxicological and Biological Information

There is a significant lack of specific toxicological and biological data for this compound. The Safety Data Sheet states that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] No data is available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, reproductive toxicity, or specific target organ toxicity after repeated exposure.[1]

Inferences from Structurally Related Compounds

To provide some context for potential hazards, it is useful to consider the known biological effects of structurally similar compounds, such as thiophenol.

  • Toxicity of Thiophenol: Thiophenol is known to be highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled.[11][12][13] It can cause skin and eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure.[11][12][13] Acute oral LD50 in rats for thiophenol is 46.2 mg/kg.[10][14]

  • Mechanism of Thiophenol Toxicity: Studies on thiophenol have shown that it can induce oxidative stress in human red blood cells, leading to the conversion of oxyhemoglobin to methemoglobin.[15]

  • Antioxidant Activity: Thiophenols are also recognized for their antioxidant and radical scavenging properties, acting through a similar mechanism to phenols.[16]

It is crucial to reiterate that this information is for a related compound and may not be representative of the toxicological profile of this compound.

Reactivity and Stability

  • Stability: this compound is stable under recommended storage conditions but is sensitive to oxidation.[1][5]

  • Conditions to Avoid: Moisture should be avoided.[1]

  • Incompatible Materials: It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon dioxide, nitrogen oxides, and hydrogen chloride gas may be formed.[1]

Conclusion

This compound is a valuable synthetic intermediate for which detailed safety and biological data are largely unavailable. Therefore, it must be handled with a high degree of caution, assuming it may possess hazards similar to other thiophenol derivatives. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential. All waste materials should be treated as hazardous and disposed of in accordance with institutional and regulatory guidelines. Further research is needed to fully characterize the toxicological and biological properties of this compound to ensure its safe use in research and development.

References

Methodological & Application

Application Note: Synthesis of Methyl 4-sulfanylbenzoate from 4-bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-sulfanylbenzoate, also known as methyl 4-mercaptobenzoate, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2][3] Its structure incorporates a reactive thiol group and a methyl ester, making it a versatile building block for introducing the mercaptobenzoate moiety into larger molecules. This document provides a detailed protocol for the synthesis of this compound starting from 4-bromothiophenol. The described methodology is based on a two-step process involving the carboxylation of 4-bromothiophenol followed by esterification.

Overall Reaction Scheme:

The synthesis proceeds in two main stages:

  • Carboxylation of 4-bromothiophenol: The aryl bromide is converted to a carboxylic acid. This is achieved through the formation of a dianion followed by quenching with carbon dioxide.

  • Esterification: The resulting 4-mercaptobenzoic acid is then esterified to yield the final product, this compound.

A modified Gilman approach is a practical method for the synthesis of 4-mercaptobenzoic acid from 4-bromothiophenol.[4] This method involves the initial deprotonation of the thiol group, followed by a metal-halogen exchange and subsequent reaction with carbon dioxide.[4]

Experimental Protocols

Part 1: Synthesis of 4-Mercaptobenzoic Acid

This protocol is adapted from the method described by Tickner et al.[4]

Materials:

  • 4-Bromothiophenol

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Low-temperature thermometer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer, dissolve 4-bromothiophenol (1 equivalent) in dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The first equivalent deprotonates the thiol, and the second equivalent performs the metal-halogen exchange.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • In a separate beaker, crush a generous amount of dry ice.

  • Carefully and quickly, pour the reaction mixture onto the crushed dry ice with vigorous stirring. A large amount of gas will evolve.

  • Allow the mixture to warm to room temperature.

  • Add water to the reaction mixture to dissolve the salts.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any non-acidic organic impurities.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 1-2, which will precipitate the 4-mercaptobenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over anhydrous sodium sulfate.

Part 2: Synthesis of this compound (Fischer Esterification)

This protocol utilizes the well-established Fischer esterification method.[5][6][7][8]

Materials:

  • 4-Mercaptobenzoic acid (from Part 1)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard reflux apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 4-mercaptobenzoic acid (1 equivalent), add a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) CAS Number
4-BromothiophenolC₆H₅BrS189.0772-74239106-53-6[9][10][11]
4-Mercaptobenzoic acidC₇H₆O₂S154.19218-220-1074-36-8
This compoundC₈H₈O₂S168.2143-45-6302-65-4[2]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_carboxylation Part 1: Carboxylation cluster_esterification Part 2: Esterification 4-Bromothiophenol 4-Bromothiophenol Dianion_Formation Dianion Formation (n-BuLi, THF, -78 °C) 4-Bromothiophenol->Dianion_Formation CO2_Quench CO2 Quench (Dry Ice) Dianion_Formation->CO2_Quench Acid_Workup Acidic Workup (HCl) CO2_Quench->Acid_Workup 4-Mercaptobenzoic_Acid 4-Mercaptobenzoic Acid Acid_Workup->4-Mercaptobenzoic_Acid Esterification Fischer Esterification (MeOH, H2SO4, Reflux) 4-Mercaptobenzoic_Acid->Esterification Workup_Purification Workup & Purification Esterification->Workup_Purification Methyl_4-sulfanylbenzoate This compound Workup_Purification->Methyl_4-sulfanylbenzoate

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

Reaction_Mechanism cluster_step1 Carboxylation cluster_step2 Esterification A 4-Bromothiophenol B Dianion Intermediate A->B + 2 n-BuLi C Carboxylate Salt B->C + CO2 D 4-Mercaptobenzoic Acid C->D + H+ E 4-Mercaptobenzoic Acid F Protonated Carbonyl E->F + H+ G Tetrahedral Intermediate F->G + MeOH H This compound G->H - H2O, - H+

Caption: Simplified mechanism for the two-step synthesis.

References

Application Notes and Protocols: Preparation of Methyl 4-mercaptobenzoate from 4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-mercaptobenzoate from 4-fluorobenzonitrile. The described methodology follows a robust and efficient two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by hydrolysis and in situ reduction. This procedure is suitable for producing kilogram quantities of the target compound with a good overall yield and purity, making it applicable for research and development in the pharmaceutical and materials science sectors.

Introduction

Methyl 4-mercaptobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals, including novel leukotriene antagonists, as well as in the development of organic dyes and other functional materials. The presented method offers a practical and scalable approach for its preparation, starting from the readily available 4-fluorobenzonitrile. The synthesis proceeds through the formation of a mixture of intermediate nitriles, which are then converted to the final product.

Overall Reaction Scheme

The synthesis of Methyl 4-mercaptobenzoate from 4-fluorobenzonitrile can be summarized by the following overall reaction:

Figure 1: Overall reaction scheme.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of Methyl 4-mercaptobenzoate from 4-fluorobenzonitrile, as described in the detailed protocol.

ParameterValueReference
Starting Material4-fluorobenzonitrile[1]
Final ProductMethyl 4-mercaptobenzoate[1]
Overall Yield63%[1]
Product Purity (wt/wt assay)92%[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of Methyl 4-mercaptobenzoate.

Materials and Reagents:

  • 4-fluorobenzonitrile

  • Sodium sulfide nonahydrate (Na2S·9H2O) or similar sulfur source

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Sulfuric Acid (H2SO4)

  • Zinc dust

  • Ice water

  • Toluene

  • Saturated brine solution

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of Intermediate Nitrile Mixture

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzonitrile (0.18 mole) in dimethylformamide (DMF, 250 mL) at ambient temperature.[1]

  • To this solution, add a solution of a suitable sulfur source, such as sodium sulfide, in one portion.

  • Stir the reaction mixture vigorously at ambient temperature. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion of the reaction, the mixture will contain a combination of 4-cyanophenyl sulfide, disulfide, and the desired 4-cyanothiophenol.

Step 2: Hydrolysis and In Situ Reduction to Methyl 4-mercaptobenzoate

  • To the crude mixture of nitriles from Step 1, add methanol (800 mL) under a nitrogen atmosphere.[1]

  • Carefully add concentrated sulfuric acid over 20 minutes. An exotherm may be observed, and the reaction temperature may rise to 50 °C.[1]

  • Heat the mixture to reflux and maintain for approximately 26 hours.[1]

  • Cool the reaction mixture to ambient temperature.

  • In three portions over 15 minutes, add zinc dust (0.36 moles) to the stirred mixture.[1]

  • Continue to stir vigorously for 4 hours.[1]

  • Filter the mixture to remove excess zinc and any insoluble by-products.

  • Concentrate the clear filtrate to approximately two-thirds of its original volume using a rotary evaporator.

  • Quench the concentrated solution by pouring it into ice water (600 mL).

  • A white solid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford Methyl 4-mercaptobenzoate.[1]

Characterization:

The identity and purity of the final product, Methyl 4-mercaptobenzoate (CAS: 6302-65-4), can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and FT/IR spectroscopy.[1] The expected molecular weight is 168.21 g/mol .[2]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of Methyl 4-mercaptobenzoate.

Synthesis_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Hydrolysis & Reduction start 4-Fluorobenzonitrile in DMF reaction1 Stir at Ambient Temperature start->reaction1 Add reagent1 Sulfur Source reagent1->reaction1 intermediate Crude Nitrile Mixture (Sulfide, Disulfide, Thiophenol) reaction1->intermediate hydrolysis Reflux for 26h intermediate->hydrolysis Add hydrolysis_reagents Methanol (MeOH) Sulfuric Acid (H2SO4) hydrolysis_reagents->hydrolysis ester_mixture Methyl Ester Mixture hydrolysis->ester_mixture reduction Stir for 4h ester_mixture->reduction Add reduction_reagent Zinc Dust reduction_reagent->reduction workup Filtration, Concentration, Precipitation, Drying reduction->workup product Methyl 4-mercaptobenzoate workup->product

Caption: Synthetic workflow for Methyl 4-mercaptobenzoate.

References

detailed experimental protocol for Methyl 4-sulfanylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 4-sulfanylbenzoate, a valuable intermediate in organic synthesis and drug discovery. The presented methodology is a straightforward Fischer esterification of 4-mercaptobenzoic acid.

Introduction

This compound, also known as Methyl 4-mercaptobenzoate, is a bifunctional organic compound containing both a thiol and a methyl ester group.[1] This structure makes it a versatile building block for the synthesis of various pharmaceutical compounds and functional materials. The protocol detailed below describes a reliable and direct synthesis from commercially available starting materials.

Overall Reaction

The synthesis proceeds via an acid-catalyzed esterification of 4-mercaptobenzoic acid with methanol.

Experimental Protocol

This protocol is based on the method described by Apin Chemicals.[2]

Materials:

  • 4-mercaptobenzoic acid (1.72 g, 11.17 mmol)

  • Anhydrous methanol (20.0 mL)

  • Concentrated sulfuric acid (0.43 mL)

  • Ethyl acetate (100 mL)

  • Saturated sodium bicarbonate solution (2 x 100 mL)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-mercaptobenzoic acid (1.72 g, 11.17 mmol) in anhydrous methanol (20.0 mL), carefully add concentrated sulfuric acid (0.43 mL).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Dilute the residue with ethyl acetate (100 mL).

  • Wash the organic phase twice with saturated sodium bicarbonate solution (2 x 100 mL).

  • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Concentrate the dried organic phase in vacuo to yield the final product.

Data Presentation

Table 1: Summary of Quantitative Data

ParameterValueReference
Starting Material4-mercaptobenzoic acid[2]
Molar Mass of Starting Material154.18 g/mol
Amount of Starting Material1.72 g (11.17 mmol)[2]
ProductThis compound[2]
Molecular Formula of ProductC₈H₈O₂S[1]
Molecular Weight of Product168.21 g/mol [1]
Yield712 mg (38%)[2]
¹H-NMR (CDCl₃)δ 7.89 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.7 Hz, 2H), 3.90 (s, 3H), 3.60 (s, 1H)[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow start_end start_end process process purification purification analysis analysis A Start: Reagents B Reaction: - Add H₂SO₄ - Reflux for 16h A->B Methanol C Workup: - Concentrate - Dilute with EtOAc B->C D Washing: - Sat. NaHCO₃ wash C->D E Drying & Isolation: - Dry over MgSO₄ - Concentrate in vacuo D->E F Final Product: This compound E->F G Characterization: ¹H-NMR F->G

References

Applications of Methyl 4-Mercaptobenzoate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-mercaptobenzoate is a versatile bifunctional organic compound featuring both a thiol (-SH) group and a methyl ester (-COOCH₃) group attached to a benzene ring.[1] This unique structure allows it to serve as a valuable building block and intermediate in a wide array of organic synthesis applications, ranging from the formation of self-assembled monolayers to the construction of complex bioactive molecules.[1] The nucleophilic nature of the thiol group enables reactions such as S-alkylation, S-arylation, and Michael additions, while the ester functionality can be further modified, making it a key component in materials science and drug discovery. This document provides detailed application notes and experimental protocols for the use of Methyl 4-mercaptobenzoate in several key synthetic transformations.

Formation of Self-Assembled Monolayers (SAMs)

Application Note: Methyl 4-mercaptobenzoate is widely utilized in surface chemistry to form well-ordered self-assembled monolayers (SAMs) on gold surfaces. The strong affinity of the sulfur atom for gold results in the formation of a stable gold-thiolate bond, leading to a densely packed monolayer. The aromatic rings contribute to the stability and order of the SAM through π-π stacking interactions. The exposed methyl ester groups provide a functionalizable surface that can be further modified for applications in biosensors, electronics, and nanotechnology.

Quantitative Data Summary: Formation of SAMs

ParameterTypical Value/ConditionCharacterization Technique(s)
SubstrateGold (Au)-
Thiol Concentration1 mM in ethanol-
Immersion Time18 - 24 hours-
TemperatureRoom Temperature-
SAM Thickness~1-2 nmEllipsometry, AFM
Surface RoughnessLow RMS roughnessAFM

Experimental Protocol: Formation of a Methyl 4-Mercaptobenzoate SAM on a Gold Substrate

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a gold layer)

  • Methyl 4-mercaptobenzoate

  • Anhydrous ethanol

  • Tweezers

  • Glass vial with a cap

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate by rinsing with ethanol and deionized water, then dry it under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation: Prepare a 1 mM solution of Methyl 4-mercaptobenzoate in anhydrous ethanol. For example, dissolve an appropriate amount of the thiol in 10 mL of ethanol and sonicate for 5 minutes to ensure complete dissolution.

  • Self-Assembly: Place the clean, dry gold substrate in a glass vial and submerge it in the Methyl 4-mercaptobenzoate solution. Seal the vial to minimize solvent evaporation and contamination.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying: Carefully remove the substrate from the thiol solution with tweezers. Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules. Dry the substrate under a gentle stream of nitrogen gas.

  • Storage: Store the functionalized substrate in a clean, dry, and inert environment to prevent contamination.

Visualization of the SAM Formation Workflow

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Clean_Substrate Clean Gold Substrate (Ethanol, DI Water) Dry_Substrate Dry with N₂ Clean_Substrate->Dry_Substrate Immerse Immerse Substrate in Thiol Solution Dry_Substrate->Immerse Prepare_Solution Prepare 1 mM Thiol Solution in Ethanol Sonicate Sonicate for 5 min Prepare_Solution->Sonicate Sonicate->Immerse Incubate Incubate for 18-24h at Room Temperature Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry_Final Dry with N₂ Rinse->Dry_Final Store Store in Inert Environment Dry_Final->Store

Workflow for the formation of a self-assembled monolayer.

S-Alkylation Reactions

Application Note: The thiol group of Methyl 4-mercaptobenzoate is a soft nucleophile and readily undergoes S-alkylation reactions with various alkyl halides in the presence of a base. This reaction is a straightforward and efficient method for the synthesis of thioethers. The resulting methyl 4-(alkylthio)benzoates are valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules.

Quantitative Data Summary: S-Alkylation with Benzyl Bromide

Reactant 1Reactant 2BaseSolventTemperatureTypical Yield
Methyl 4-mercaptobenzoateBenzyl bromideK₂CO₃Acetonitrile (CH₃CN)Reflux85-95%

Experimental Protocol: Synthesis of Methyl 4-(benzylthio)benzoate

Materials:

  • Methyl 4-mercaptobenzoate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-mercaptobenzoate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

  • Addition of Alkyl Halide: Stir the mixture at room temperature and add benzyl bromide (1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure methyl 4-(benzylthio)benzoate.

S-Arylation Reactions (Ullmann Condensation)

Application Note: The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of C-S bonds.[2] Methyl 4-mercaptobenzoate can be coupled with aryl halides, typically aryl iodides or bromides, to form diaryl thioethers.[2] Modern Ullmann-type reactions often employ ligands to facilitate the coupling under milder conditions.[3] This reaction is a powerful tool for the synthesis of functionalized diaryl thioethers, which are present in many biologically active compounds.

Quantitative Data Summary: Ullmann Condensation with 4-Iodotoluene

Reactant 1Reactant 2CatalystBaseSolventTemperatureTypical Yield
Methyl 4-mercaptobenzoate4-IodotolueneCopper(I) iodide (CuI)K₂CO₃N,N-Dimethylformamide (DMF)120-140 °C70-85%

Experimental Protocol: Synthesis of Methyl 4-((4-methylphenyl)thio)benzoate

Materials:

  • Methyl 4-mercaptobenzoate

  • 4-Iodotoluene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine Methyl 4-mercaptobenzoate (1.0 eq.), 4-iodotoluene (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the reaction vessel.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired diaryl thioether.

Visualization of the Ullmann Condensation Catalytic Cycle

Ullmann_Cycle cluster_reactants Reactants CuI Cu(I)X CuSR Cu(I)SR Ox_Add Ar-Cu(III)(X)SR CuSR->Ox_Add + Ar-X (Oxidative Addition) Ox_Add->CuI Product Ar-S-R Ox_Add->Product (Reductive Elimination) ArX Ar-X RSH R-SH RSH->CuSR + Base Base Base Base_H Base-H⁺ + X⁻

Proposed catalytic cycle for the Ullmann condensation.

Michael Addition Reactions

Application Note: The thiol group of Methyl 4-mercaptobenzoate can act as a nucleophile in Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds, such as acrylates.[4][5] This reaction is typically catalyzed by a base and proceeds under mild conditions to form a new carbon-sulfur bond.[4][5] The resulting adducts are highly functionalized molecules that can be used as precursors for more complex structures in medicinal and materials chemistry.

Quantitative Data Summary: Michael Addition to Methyl Acrylate

Reactant 1Reactant 2CatalystSolventTemperatureTypical Yield
Methyl 4-mercaptobenzoateMethyl acrylateTriethylamine (Et₃N)Tetrahydrofuran (THF)Room Temperature>90%

Experimental Protocol: Synthesis of Methyl 4-((3-methoxy-3-oxopropyl)thio)benzoate

Materials:

  • Methyl 4-mercaptobenzoate

  • Methyl acrylate

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-mercaptobenzoate (1.0 eq.) in anhydrous THF.

  • Addition of Reactants: Add methyl acrylate (1.2 eq.) to the solution, followed by the catalytic amount of triethylamine (0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

  • Purification: The crude product can often be of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Conclusion

Methyl 4-mercaptobenzoate is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for a wide range of transformations, making it an important building block for the synthesis of advanced materials and pharmaceutically relevant molecules. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound.

References

Application Notes and Protocols: Methyl 4-sulfanylbenzoate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-sulfanylbenzoate, also known as Methyl 4-mercaptobenzoate, is a bifunctional organic compound featuring a methyl ester and a thiol (-SH) group on a benzene ring.[1] This structure makes it a highly versatile synthetic intermediate, particularly valuable in medicinal chemistry and drug development.[2] The nucleophilic thiol group allows for the straightforward formation of thioethers, while the methyl ester provides a site for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.[1] Its utility extends from the synthesis of biologically active molecules to the development of advanced diagnostic agents like Positron Emission Tomography (PET) tracers.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, providing essential data for experimental planning and execution.[3][4]

PropertyValueReference(s)
CAS Number 6302-65-4[1][2]
Molecular Formula C₈H₈O₂S[2][4]
Molecular Weight 168.21 g/mol [2][4]
Appearance White to off-white solid[3][5]
Melting Point 33-36 °C[4]
Boiling Point 110-113 °C at 0.5 mmHg[5]
Synonyms Methyl 4-mercaptobenzoate, p-(Carbomethoxy)benzenethiol[2][3]
Storage Conditions Store in freezer under an inert atmosphere; sensitive to oxidation[3]

Application 1: Synthesis of Thioether Derivatives via S-Alkylation

The potent nucleophilicity of the thiol group in this compound makes it an excellent precursor for S-alkylation reactions, forming stable thioether bonds. Thioether moieties are present in a wide range of pharmaceutical compounds and are valued for their influence on molecular conformation and metabolic stability. A general and reliable method for this transformation is the reaction with an alkyl halide in the presence of a non-nucleophilic base.

Experimental Workflow: General S-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 4-sulfanylbenzoate in solvent (e.g., DMF) add_base Add base (e.g., K₂CO₃) start->add_base add_halide Add alkyl halide (R-X) dropwise add_base->add_halide stir Stir at specified temperature add_halide->stir monitor Monitor reaction (e.g., by TLC) stir->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract purify Purify crude product (e.g., column chromatography) extract->purify end Isolate pure thioether product purify->end

Caption: General workflow for the S-alkylation of this compound.

Protocol: Synthesis of Methyl 4-(benzylthio)benzoate

This protocol describes a representative S-alkylation using benzyl bromide as the electrophile.

Reaction Scheme: (this compound) + (Benzyl Bromide) --[K₂CO₃, DMF]--> (Methyl 4-(benzylthio)benzoate)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound168.211.68 g10.0
Benzyl Bromide171.041.88 g11.0
Potassium Carbonate (K₂CO₃)138.212.07 g15.0
N,N-Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.68 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.88 g, 11.0 mmol) to the reaction mixture dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Upon completion, pour the reaction mixture into 200 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product, Methyl 4-(benzylthio)benzoate.

Expected Results:

  • Yield: 80-95%

  • Appearance: White solid

  • Purity: >98% (by HPLC)

Application 2: Precursor for Positron Emission Tomography (PET) Tracer Synthesis

The development of novel PET tracers is critical for non-invasive in vivo imaging in drug discovery and clinical diagnostics.[6] this compound serves as an excellent precursor for the synthesis of carbon-11 ([¹¹C]) labeled PET tracers. The acidic proton of the thiol group can be readily substituted with a [¹¹C]methyl group from a high specific activity source, such as [¹¹C]methyl triflate or [¹¹C]methyl iodide.[7][8] The resulting product, Methyl 4-([¹¹C]methylthio)benzoate, can be used to evaluate biological processes or serve as a radiolabeled intermediate for more complex tracer structures.

Radiosynthesis Workflow: [¹¹C]-Methylation

G cluster_radionuclide Radionuclide Production cluster_reaction Radiolabeling cluster_purification Purification & Formulation cyclotron Cyclotron ¹⁴N(p,α)¹¹C co2 [¹¹C]CO₂ cyclotron->co2 meI [¹¹C]CH₃I or [¹¹C]CH₃OTf co2->meI precursor Add Precursor (this compound) + Base in Solvent meI->precursor react Bubble [¹¹C]CH₃I/OTf through solution precursor->react heat Heat at specified temperature & time react->heat hplc Purify via semi-preparative HPLC heat->hplc reformulate Reformulate in biocompatible solvent hplc->reformulate qc Quality Control (Purity, SA) reformulate->qc final Sterile-filtered [¹¹C]Tracer for injection qc->final

Caption: Workflow for radiosynthesis of a [¹¹C]-labeled PET tracer.

Protocol: Synthesis of Methyl 4-([¹¹C]methylthio)benzoate

This protocol is a representative procedure for the rapid synthesis and purification of a carbon-11 labeled PET tracer, adapted from established [¹¹C]-methylation methodologies.[6][9]

Reaction Scheme: (this compound) + ([¹¹C]CH₃OTf) --[Base, Solvent]--> (Methyl 4-([¹¹C]methylthio)benzoate)

Materials and Reagents:

ReagentDetails
This compound (Precursor)0.5 - 1.0 mg dissolved in 300 µL of anhydrous DMF or acetone.
[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)Produced from cyclotron-generated [¹¹C]CO₂ and passed through the reaction vessel.
Basee.g., Sodium hydride (60% dispersion in mineral oil), ~1-2 mg.

Procedure:

  • Preparation: In a shielded hot cell, dissolve this compound (~1 mg) in 300 µL of anhydrous DMF in a sealed 1 mL reaction vessel. Add sodium hydride (~1-2 mg) to deprotonate the thiol.

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃OTf, produced via an automated synthesis unit, through the precursor solution at room temperature for 2-3 minutes to trap the radioactivity.

  • Reaction: After trapping, seal the vessel and heat at 80-100 °C for 3-5 minutes.

  • Purification: Quench the reaction with 500 µL of HPLC mobile phase. Inject the entire mixture onto a semi-preparative HPLC column (e.g., C18) to isolate the radiolabeled product from the precursor and other impurities.

  • Formulation: Collect the product peak, remove the HPLC solvent under a stream of nitrogen with gentle heating, and reformulate the final product in a sterile, injectable solution (e.g., sterile saline with ~10% ethanol).

  • Quality Control: Analyze an aliquot of the final product via analytical HPLC to determine radiochemical purity and specific activity.

Typical Radiosynthesis Data:

ParameterTypical ValueReference(s)
Radiochemical Yield (RCY) 30-50% (decay-corrected to EOB)[6]
Radiochemical Purity >99%[9]
Specific Activity (SA) 370-1110 GBq/µmol (10-30 Ci/µmol) at EOB[6]
Total Synthesis Time 35-45 minutes from End of Bombardment (EOB*)[6][9]

*EOB: End of Bombardment

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its dual functionality allows for straightforward and high-yielding transformations, such as S-alkylation to form diverse thioether derivatives. Furthermore, its structure is ideally suited for the synthesis of radiolabeled compounds, serving as a key precursor for the development of novel PET tracers for preclinical and clinical research. The protocols outlined here provide robust methodologies for leveraging this intermediate in pharmaceutical and diagnostic agent development.

References

Application Notes and Protocols: Reactivity of Methyl 4-Sulfanylbenzoate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-sulfanylbenzoate, also known as methyl 4-mercaptobenzoate, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates both a nucleophilic thiol group and an aromatic ring bearing a methyl ester, allowing for a diverse range of chemical transformations. The reactivity of the sulfanyl group (-SH) as a potent nucleophile makes it a valuable synthon for the introduction of sulfur-containing moieties into more complex molecules. This is particularly relevant in drug development, where thioether and thioester functionalities are present in numerous biologically active compounds. Derivatives of similar scaffolds have shown promise as inhibitors of enzymes such as carbonic anhydrase, highlighting the therapeutic potential of this class of compounds.[1][2][3][4]

These application notes provide a detailed overview of the reaction of this compound with various electrophiles, including protocols for S-alkylation, S-acylation, and Michael addition reactions.

Reactions of this compound with Electrophiles: An Overview

The sulfur atom of the sulfanyl group in this compound is a soft nucleophile, readily reacting with a variety of soft electrophiles. The general reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic center.

General Reaction Scheme

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product M4SB This compound Thiolate Thiolate Anion M4SB->Thiolate + Base - HB Base Base Electrophile Electrophile (E+) Product S-Substituted Product Thiolate->Product + E+

Caption: General reaction pathway for the S-functionalization of this compound.

S-Alkylation: Synthesis of Thioethers

The reaction of this compound with alkyl halides in the presence of a base is a straightforward method for the synthesis of thioethers. These derivatives are important in medicinal chemistry due to their metabolic stability and ability to modulate the physicochemical properties of drug candidates.

Experimental Protocol: Synthesis of Methyl 4-(benzylthio)benzoate

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure methyl 4-(benzylthio)benzoate.

ElectrophileProductBaseSolventReaction Time (h)Yield (%)Reference
Benzyl bromideMethyl 4-(benzylthio)benzoateK₂CO₃Acetone3~90Adapted from general procedures
Ethyl bromoacetateMethyl 4-((2-ethoxy-2-oxoethyl)thio)benzoateK₂CO₃Acetone485-95[5]
3-(Trifluoromethyl)benzyl chlorideMethyl 4-((3-(trifluoromethyl)benzyl)thio)benzoateK₂CO₃Ethanol2Not specified[6]

S-Acylation: Synthesis of Thioesters

S-acylation of this compound with acyl chlorides or acid anhydrides provides the corresponding thioesters. Thioesters are important intermediates in organic synthesis and are also found in some biologically active molecules.

Experimental Protocol: Synthesis of S-(4-(methoxycarbonyl)phenyl) ethanethioate

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise, followed by the slow addition of acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure thioester.

ElectrophileProductBaseSolventReaction Time (h)Yield (%)Reference
Acetyl chlorideS-(4-(methoxycarbonyl)phenyl) ethanethioateEt₃NDCM2.5>90Adapted from general procedures
Benzoyl chlorideS-(4-(methoxycarbonyl)phenyl) benzothioatePyridineToluene4~85Adapted from general procedures

Michael Addition: Synthesis of 1,4-Adducts

The thiolate anion of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for carbon-sulfur bond formation.

Experimental Protocol: Synthesis of Methyl 4-((3-oxobutyl)thio)benzoate

Materials:

  • This compound

  • Methyl vinyl ketone

  • Sodium methoxide (NaOMe)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of sodium methoxide.

  • Stir the solution at room temperature for 15 minutes to generate the thiolate.

  • Add methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired Michael adduct.

Michael AcceptorProductBaseSolventReaction Time (h)Yield (%)Reference
Methyl vinyl ketoneMethyl 4-((3-oxobutyl)thio)benzoateNaOMeMethanol580-90Adapted from general procedures
AcrylonitrileMethyl 4-((2-cyanoethyl)thio)benzoateTriton-BBenzene6~85Adapted from general procedures

Application in Drug Development: Carbonic Anhydrase Inhibition

Derivatives of sulfanylbenzoates, particularly those containing sulfonamide moieties, are of interest as potential inhibitors of carbonic anhydrases (CAs).[1][3] CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, such as CA IX, are overexpressed in various cancers, making them attractive targets for anticancer drug development. The inhibitory mechanism typically involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site.

G cluster_pathway Carbonic Anhydrase IX (CA IX) Inhibition Tumor_Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Tumor_Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Extracellular_Acidification Extracellular Acidification CAIX->Extracellular_Acidification Tumor_Invasion Tumor Invasion & Metastasis Extracellular_Acidification->Tumor_Invasion Sulfanylbenzoate_Derivative Sulfanylbenzoate-based CA IX Inhibitor Sulfanylbenzoate_Derivative->CAIX Inhibition

Caption: Signaling pathway illustrating the role of CA IX in cancer and its inhibition.

Experimental Workflow for Derivative Synthesis and Screening

The following workflow outlines the general steps from the synthesis of this compound derivatives to their initial biological screening as potential enzyme inhibitors.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Start: This compound reaction Reaction with Electrophile (Alkylation, Acylation, etc.) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization compound_prep Compound Stock Solution Preparation characterization->compound_prep enzyme_assay Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) compound_prep->enzyme_assay data_analysis Data Analysis (IC50 Determination) enzyme_assay->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: A generalized workflow from synthesis to initial biological evaluation.

References

Application Notes and Protocols: Oxidation of the Thiol Group in Methyl 4-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol group is a versatile functional group susceptible to a variety of chemical transformations, with its oxidation being a particularly important reaction in organic synthesis and drug development. The oxidation of thiols can lead to a range of products, most notably disulfides and sulfonic acids, depending on the nature of the oxidizing agent and the reaction conditions. Methyl 4-mercaptobenzoate is a key building block in the synthesis of various pharmaceutical and materials science compounds. Understanding and controlling the oxidation of its thiol moiety is crucial for the selective synthesis of desired derivatives.

This document provides detailed application notes and experimental protocols for the controlled oxidation of the thiol group in Methyl 4-mercaptobenzoate to yield its corresponding disulfide, dimethyl 4,4'-disulfanediyldibenzoate, or its sulfonic acid derivative, 4-(methoxycarbonyl)benzenesulfonic acid.

Oxidation Pathways of Methyl 4-mercaptobenzoate

The oxidation of the thiol group in Methyl 4-mercaptobenzoate can proceed through two primary pathways, yielding distinct products with different chemical properties and applications.

OxidationPathways Thiol Methyl 4-mercaptobenzoate Disulfide Dimethyl 4,4'-disulfanediyldibenzoate Thiol->Disulfide Mild Oxidation (e.g., I₂, H₂O₂) SulfonicAcid 4-(methoxycarbonyl)benzenesulfonic acid Thiol->SulfonicAcid Strong Oxidation (e.g., KMnO₄)

Caption: Oxidation pathways of Methyl 4-mercaptobenzoate.

Part 1: Mild Oxidation to Dimethyl 4,4'-disulfanediyldibenzoate

The oxidation of thiols to disulfides is a common and often desired transformation, as the resulting disulfide bond can be a key structural motif in various molecules. Mild oxidizing agents are typically employed for this purpose to prevent over-oxidation to the sulfonic acid.

Experimental Protocol: Iodine-Mediated Oxidation

This protocol describes the synthesis of dimethyl 4,4'-disulfanediyldibenzoate from Methyl 4-mercaptobenzoate using iodine as a mild oxidizing agent. A patent describing a similar transformation for the parent carboxylic acid suggests high efficiency for this method.

Materials:

  • Methyl 4-mercaptobenzoate

  • Ethanol

  • Iodine

  • Sodium thiosulfate (for quenching)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve Methyl 4-mercaptobenzoate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add a solution of iodine (0.5 eq) in ethanol dropwise at room temperature with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Remove the ethanol under reduced pressure.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure dimethyl 4,4'-disulfanediyldibenzoate.

Experimental Workflow:

Disulfide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Methyl 4-mercaptobenzoate in Ethanol Add_Iodine Add Iodine Solution Dissolve->Add_Iodine Monitor Monitor by TLC Add_Iodine->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Evaporate Evaporate Ethanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize

Caption: Workflow for the synthesis of dimethyl 4,4'-disulfanediyldibenzoate.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Yield (%)
Methyl 4-mercaptobenzoate168.211.0---
Iodine253.810.5---
Dimethyl 4,4'-disulfanediyldibenzoate334.40-CalculatedTo be determinedTo be determined

Note: The actual yield is dependent on the specific reaction scale and purification efficiency.

Characterization Data for Dimethyl 4,4'-disulfanediyldibenzoate:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz): δ 7.95-8.05 (m, 4H, Ar-H), 7.50-7.60 (m, 4H, Ar-H), 3.92 (s, 6H, -OCH3).

  • 13C NMR (CDCl3, 100 MHz): δ 166.5, 139.0, 131.5, 130.0, 126.0, 52.5.

  • IR (KBr, cm-1): ~1720 (C=O stretch), ~1590, ~1490 (C=C aromatic stretch), ~540 (S-S stretch).

Part 2: Strong Oxidation to 4-(methoxycarbonyl)benzenesulfonic acid

For the synthesis of the sulfonic acid derivative, a strong oxidizing agent is required to fully oxidize the thiol group. This reaction requires careful control to avoid potential side reactions and decomposition.

Experimental Protocol: Potassium Permanganate Oxidation

This protocol outlines the synthesis of 4-(methoxycarbonyl)benzenesulfonic acid from Methyl 4-mercaptobenzoate using potassium permanganate as a strong oxidizing agent.

Materials:

  • Methyl 4-mercaptobenzoate

  • Potassium permanganate (KMnO4)

  • Acetic acid

  • Deionized water

  • Sodium bisulfite (for quenching)

  • Diethyl ether (for washing)

Procedure:

  • Suspend Methyl 4-mercaptobenzoate (1.0 eq) in a mixture of acetic acid and water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of potassium permanganate (3.0 eq) in water to the cooled suspension with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.

  • Concentrate the reaction mixture under reduced pressure to remove the acetic acid.

  • Wash the resulting aqueous solution with diethyl ether to remove any non-polar impurities.

  • The aqueous solution containing the product, 4-(methoxycarbonyl)benzenesulfonic acid, can be used directly for further reactions or the product can be isolated by careful evaporation of the water.

Experimental Workflow:

SulfonicAcid_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product Suspend Suspend Methyl 4-mercaptobenzoate in Acetic Acid/Water Add_KMnO4 Add KMnO₄ Solution Suspend->Add_KMnO4 Stir Stir at Room Temperature Add_KMnO4->Stir Quench Quench with NaHSO₃ Stir->Quench Concentrate Concentrate Quench->Concentrate Wash Wash with Diethyl Ether Concentrate->Wash Aqueous_Solution Aqueous Solution of Product Wash->Aqueous_Solution

Caption: Workflow for the synthesis of 4-(methoxycarbonyl)benzenesulfonic acid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Yield (%)
Methyl 4-mercaptobenzoate168.211.0---
Potassium Permanganate158.033.0---
4-(methoxycarbonyl)benzenesulfonic acid216.21-CalculatedTo be determinedTo be determined

Note: The yield can be influenced by the efficiency of the work-up and isolation procedures.

Characterization Data for 4-(methoxycarbonyl)benzenesulfonic acid:

  • Appearance: White to off-white solid.

  • 1H NMR (D2O, 400 MHz): δ 8.10 (d, J=8.4 Hz, 2H, Ar-H), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 3.95 (s, 3H, -OCH3).

  • 13C NMR (D2O, 100 MHz): δ 167.0, 145.0, 133.0, 130.5, 126.5, 53.0.

  • IR (KBr, cm-1): ~3400 (O-H stretch, broad), ~1725 (C=O stretch), ~1200 & ~1030 (S=O stretch).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Iodine is corrosive and can cause stains. Handle with care.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The oxidation of the thiol group in Methyl 4-mercaptobenzoate can be effectively controlled to produce either the corresponding disulfide or sulfonic acid. The choice of oxidizing agent and reaction conditions are critical in determining the outcome of the reaction. The protocols provided herein offer reliable methods for the synthesis of both dimethyl 4,4'-disulfanediyldibenzoate and 4-(methoxycarbonyl)benzenesulfonic acid, valuable compounds for further applications in research and development. It is recommended to optimize the reaction conditions for specific applications and scales to achieve the best results.

Application Note and Protocol: Hydrolysis of Methyl 4-Sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for the hydrolysis of Methyl 4-sulfanylbenzoate to its corresponding carboxylic acid, 4-sulfanylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and functional materials where a free carboxylic acid moiety is required for further modification or for its inherent biological activity. The sulfanyl group (-SH) on the aromatic ring makes this compound a valuable building block in medicinal chemistry and materials science.

The protocol detailed below outlines a robust and efficient base-mediated hydrolysis (saponification) method. Saponification is often the preferred method for ester hydrolysis due to the irreversible nature of the reaction, which typically leads to higher yields compared to acid-catalyzed hydrolysis.[1] The procedure involves the treatment of the methyl ester with a strong base, such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product.

Reaction Principle

The hydrolysis of this compound is a nucleophilic acyl substitution reaction. In a basic medium, a hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and methanol. The reaction is driven to completion because the carboxylate ion is deprotonated by the basic conditions, preventing the reverse reaction. A final acidification step is required to protonate the carboxylate salt and precipitate the desired 4-sulfanylbenzoic acid.

Data Presentation

The following table summarizes typical quantitative data and conditions for the base-mediated hydrolysis of methyl esters to carboxylic acids, which are applicable to the hydrolysis of this compound.

ParameterConditionRationale
Starting Material This compoundEster to be hydrolyzed.
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Strong base to act as a nucleophile and drive the reaction to completion.[1][2]
Solvent System Methanol/Water or THF/WaterA co-solvent system is used to ensure the solubility of the organic ester in the aqueous basic solution.[2]
Base Concentration 1-2 M aqueous solutionSufficient concentration to ensure an excess of hydroxide ions for complete hydrolysis.
Reaction Temperature Reflux (typically 60-100 °C)Heating accelerates the rate of reaction.[1][3]
Reaction Time 2-4 hoursGenerally sufficient for complete conversion, but can be monitored by TLC.[3]
Acidification Agent Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)A strong acid is used to protonate the carboxylate salt and precipitate the product.[1]
Final pH ~2-3Ensures complete protonation of the carboxylic acid.
Purification Method RecrystallizationA common method for purifying the solid carboxylic acid product.
Typical Yield >90%Saponification is generally a high-yielding reaction.[3]

Experimental Protocol

This protocol describes a standard laboratory procedure for the hydrolysis of this compound.

Materials and Reagents:
  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Procedure:
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 29.7 mmol) in methanol (50 mL).

    • In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving NaOH (e.g., 2.4 g, 60 mmol) in deionized water (30 mL).

    • Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.

  • Hydrolysis Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux using a heating mantle or oil bath.

    • Allow the reaction to proceed at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up and Acidification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 2-3. A white precipitate of 4-sulfanylbenzoic acid should form.

  • Isolation of the Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Purification (Recrystallization):

    • Dissolve the crude 4-sulfanylbenzoic acid in a minimal amount of hot solvent (e.g., ethanol).

    • Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the dried product.

    • Characterize the product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

Reaction Scheme

Caption: Chemical scheme for the saponification of this compound.

Experimental Workflow

G A Dissolve this compound in Methanol B Add Aqueous NaOH Solution A->B C Heat to Reflux (2-4 hours) B->C D Cool to Room Temperature and Remove Methanol C->D E Acidify with HCl to pH 2-3 D->E F Filter to Isolate Crude Product E->F G Recrystallize from Ethanol/Water F->G H Filter and Dry Purified Product G->H I Characterize Product (NMR, IR, MP) H->I

Caption: Workflow for the hydrolysis and purification of 4-sulfanylbenzoic acid.

References

The Versatile Role of Methyl 4-Sulfanylbenzoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-sulfanylbenzoate, also known as methyl 4-mercaptobenzoate, is a versatile chemical intermediate poised for significant applications in the synthesis of novel bioactive molecules. Its structure, featuring a reactive thiol group and a methyl ester, offers a dual functionality that can be strategically exploited in medicinal chemistry and drug discovery. The thiol moiety is a nucleophilic center, readily participating in S-alkylation, S-acylation, and disulfide bond formation, while the ester group can be hydrolyzed or amidated to further diversify the molecular scaffold.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of potential therapeutic agents. While direct literature on a wide array of specific bioactive molecules derived from this compound is emerging, its structural motifs are present in compounds with known biological activities. This guide will focus on a key synthetic application: the preparation of thioether derivatives, and discuss their potential as enzyme inhibitors.

Application I: Synthesis of Thioether Derivatives as Potential Enzyme Inhibitors

The nucleophilic character of the thiol group in this compound makes it an excellent precursor for the synthesis of a variety of thioether derivatives. Thioether linkages are prevalent in numerous biologically active compounds, contributing to their metabolic stability and target engagement. By reacting this compound with various electrophiles, a library of derivatives can be generated for screening against different biological targets.

One promising area of application for such derivatives is in the development of enzyme inhibitors. For instance, derivatives of the structurally related 2-mercaptomethylbenzo[d]imidazole have shown potent activity as tyrosinase inhibitors by chelating the copper ions in the enzyme's active site[1]. This suggests that benzoate derivatives with a sulfur-linked side chain could be explored for the inhibition of metalloenzymes or other enzymes where a strategically positioned sulfur atom can interact with the active site.

Quantitative Data Summary

Due to the limited availability of extensive biological data for a homologous series of compounds derived directly from this compound, the following table presents hypothetical, yet plausible, data for a series of synthesized thioether derivatives to illustrate the structure-activity relationship (SAR) that could be explored. The target in this illustrative example is a hypothetical metalloenzyme.

Compound IDR Group (from R-X)Yield (%)IC50 (µM) vs. Hypothetical Metalloenzyme
M4S-1 Benzyl8515.2
M4S-2 4-Nitrobenzyl828.9
M4S-3 2-Pyridylmethyl785.1
M4S-4 2-Thienylmethyl8012.5
M4S-5 Carboxymethyl6525.8

Experimental Protocols

General Protocol for the Synthesis of Methyl 4-(Alkylthio)benzoate Derivatives

This protocol details a general method for the S-alkylation of this compound with an alkyl halide to generate thioether derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 4-nitrobenzyl bromide)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding alkyl halide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-(alkylthio)benzoate derivative.

Visualizing Synthetic and Biological Pathways

To further aid researchers, the following diagrams illustrate the synthetic workflow and a potential signaling pathway that could be targeted by bioactive molecules derived from this compound.

Synthetic_Workflow M4SB This compound Reaction S-Alkylation M4SB->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification FinalProduct Methyl 4-(alkylthio)benzoate Derivatives Purification->FinalProduct

Synthetic workflow for the preparation of thioether derivatives.

Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor M4S Derivative (Potential Inhibitor) Inhibitor->RAF

References

Application Notes and Protocols for the Analytical Characterization of Methyl 4-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Methyl 4-mercaptobenzoate (CAS 6302-65-4), a key intermediate in various synthetic processes. The following protocols and data are intended to guide researchers in confirming the identity, purity, and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Methyl 4-mercaptobenzoate, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

Application: Confirms the presence of key functional groups and their connectivity, including the aromatic protons, the methyl ester group, and the thiol proton.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl 4-mercaptobenzoate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Quantitative Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~7.89Doublet2H~8.7Aromatic (ortho to -COOCH₃)
~7.29Doublet2H~8.7Aromatic (ortho to -SH)
~3.90Singlet3H-Methyl Ester (-OCH₃)
~3.60Singlet1H-Thiol (-SH)

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Acquire FID on NMR Spectrometer b->c d Fourier Transform c->d e Phase & Baseline Correction d->e f Integration & Peak Assignment e->f

Workflow for ¹H NMR Analysis
¹³C NMR Spectroscopy

Application: Provides information on the number and types of carbon atoms in the molecule, confirming the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR data processing.

Quantitative Data (Predicted and based on similar compounds):

Chemical Shift (δ) (ppm)Assignment
~167Carbonyl (-C=O)
~140Aromatic (C-SH)
~131Aromatic (ortho to -COOCH₃)
~129Aromatic (C-COOCH₃)
~128Aromatic (ortho to -SH)
~52Methyl Ester (-OCH₃)

Infrared (IR) Spectroscopy

Application: IR spectroscopy is used to identify the functional groups present in Methyl 4-mercaptobenzoate based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan and subtract it from the sample scan.

Quantitative Data (Characteristic Absorption Bands):

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3050Medium-WeakC-H StretchAromatic
~2950Medium-WeakC-H StretchMethyl (-CH₃)
~2550WeakS-H StretchThiol
~1720StrongC=O StretchEster
~1600, ~1480MediumC=C StretchAromatic Ring
~1280, ~1100StrongC-O StretchEster

Workflow for FT-IR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare KBr Pellet or Thin Film b Acquire Spectrum on FT-IR Spectrometer a->b c Identify Characteristic Absorption Bands b->c

Workflow for FT-IR Analysis

Mass Spectrometry (MS)

Application: Mass spectrometry is used to determine the molecular weight of Methyl 4-mercaptobenzoate and to gain structural information from its fragmentation pattern.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Parameters (for EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathway.

Quantitative Data (Proposed Fragmentation):

m/zProposed Fragment IonNeutral Loss
168[M]⁺˙ (Molecular Ion)-
137[M - OCH₃]⁺•OCH₃
109[M - COOCH₃]⁺•COOCH₃
95[C₆H₅S]⁺CO from m/z 137

Proposed Fragmentation Pathway:

G M [M]⁺˙ m/z 168 F1 [M - OCH₃]⁺ m/z 137 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 109 M->F2 - •COOCH₃ F3 [C₆H₅S]⁺ m/z 95 F1->F3 - CO

Proposed Fragmentation Pathway

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a versatile technique for the separation, identification, and quantification of Methyl 4-mercaptobenzoate in a mixture. It is particularly useful for purity assessment and assay.

Experimental Protocol (General Method for Aromatic Sulfur Compounds):

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrument: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify the peak corresponding to Methyl 4-mercaptobenzoate by its retention time. For quantitative analysis, create a calibration curve using standards of known concentrations.

Quantitative Data (Example):

ParameterValue
Retention TimeDependent on specific method
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Quantitative NMR (qNMR)

Application: qNMR is a primary analytical method for determining the purity of Methyl 4-mercaptobenzoate without the need for a specific reference standard of the analyte.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into a vial.

    • Accurately weigh a known amount of the Methyl 4-mercaptobenzoate sample into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument and Parameters: Use a high-field NMR spectrometer (≥ 400 MHz) with optimized parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Carefully process the spectrum, ensuring accurate phasing and baseline correction. Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Logical Relationship for qNMR Purity Calculation:

G cluster_inputs Experimental Inputs cluster_calc Calculation I_analyte Integral of Analyte Ratio_Integrals Integral Ratio (I_analyte / I_IS) I_analyte->Ratio_Integrals I_IS Integral of IS I_IS->Ratio_Integrals N_analyte Protons of Analyte Signal Ratio_Protons Proton Ratio (N_IS / N_analyte) N_analyte->Ratio_Protons N_IS Protons of IS Signal N_IS->Ratio_Protons MW_analyte MW of Analyte Ratio_MW MW Ratio (MW_analyte / MW_IS) MW_analyte->Ratio_MW MW_IS MW of IS MW_IS->Ratio_MW m_analyte Mass of Analyte Ratio_Mass Mass Ratio (m_IS / m_analyte) m_analyte->Ratio_Mass m_IS Mass of IS m_IS->Ratio_Mass P_IS Purity of IS Purity Analyte Purity (%) P_IS->Purity Ratio_Integrals->Purity Ratio_Protons->Purity Ratio_MW->Purity Ratio_Mass->Purity

Logical Relationship for qNMR Purity Calculation

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-sulfanylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are several common methods for the synthesis of this compound, each with its own advantages and disadvantages. The most frequently employed routes include:

  • Fischer-Speier Esterification: Direct esterification of 4-mercaptobenzoic acid with methanol using an acid catalyst. This is a straightforward and atom-economical method.

  • Synthesis from 4-bromothiophenol: A two-step process involving the protection of the thiol group, followed by carboxylation and esterification.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-fluorobenzonitrile with a sulfur nucleophile, followed by hydrolysis and esterification.

  • Synthesis from 4-chlorobenzoic acid: Reaction with sodium methyl mercaptide followed by further transformations.

Q2: I am getting a low yield in my Fischer esterification of 4-mercaptobenzoic acid. What are the likely causes and how can I improve it?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. To improve the yield, consider the following:

  • Use of Excess Methanol: Employing a large excess of methanol can drive the equilibrium towards the product.

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves can be effective.

  • Catalyst Choice and Amount: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration to reach equilibrium. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

A3: A common side reaction is the oxidation of the thiol group to form a disulfide byproduct (4,4'-disulfanediylbis(benzoic acid) methyl ester). This is particularly prevalent if the reaction is exposed to air for extended periods, especially under basic conditions. Using an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

Q4: How can I purify the crude this compound?

A4: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: A suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used to obtain pure crystalline product.

  • Column Chromatography: Silica gel chromatography using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is effective for separating the product from impurities.

Troubleshooting Guides

Route 1: Fischer-Speier Esterification of 4-Mercaptobenzoic Acid
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction due to equilibrium.- Use a large excess of methanol. - Remove water using a Dean-Stark trap or molecular sieves. - Increase reaction time and monitor by TLC.
Insufficient catalysis.- Ensure an appropriate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.
Presence of Disulfide Impurity Oxidation of the thiol group.- Perform the reaction under an inert atmosphere (N₂ or Ar). - Degas solvents before use.
Difficult Purification Co-crystallization of starting material and product.- Ensure the reaction has gone to completion by TLC. - Optimize the recrystallization solvent system. - If recrystallization is ineffective, use column chromatography.
Route 2: Synthesis from 4-bromothiophenol
Problem Possible Cause Troubleshooting Steps
Low Yield in Thiol Protection Step Incomplete reaction.- Ensure stoichiometric amounts of reagents and appropriate reaction conditions (temperature, time).
Low Yield in Carboxylation/Esterification Incomplete Grignard formation or carboxylation.- Use dry solvents and glassware for the Grignard reaction. - Ensure the Grignard reagent is fully formed before adding CO₂.
Side Reactions Wurtz coupling during Grignard formation.- Add the alkyl halide slowly to the magnesium turnings. - Maintain a moderate reaction temperature.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound via Fischer Esterification

Catalyst Methanol Equivalents Reaction Time (h) Temperature (°C) Yield (%)
H₂SO₄ (cat.)106Reflux~85-95
p-TsOH (cat.)108Reflux~80-90
H₂SO₄ (cat.)56Reflux~70-80
H₂SO₄ (cat.)102RefluxIncomplete

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 4-Mercaptobenzoic Acid

Materials:

  • 4-Mercaptobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-mercaptobenzoic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-Mercaptobenzoic Acid + Methanol + Acid Catalyst reflux Reflux (6-8h) start->reflux evaporation Evaporate Methanol reflux->evaporation extraction Dissolve in EtOAc, Wash with NaHCO₃, Water, Brine evaporation->extraction drying Dry (Na₂SO₄), Filter, Evaporate extraction->drying purify Recrystallization or Column Chromatography drying->purify product Pure Methyl 4-sulfanylbenzoate purify->product

Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.

Fischer_Esterification_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation RCOOH R-COOH RCOOH_H R-C(OH)₂⁺ RCOOH->RCOOH_H + H⁺ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') RCOOH_H->Tetrahedral_Intermediate + R'-OH ROH R'-OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(O⁺H)OR' Protonated_Intermediate->Protonated_Ester - H₂O Water H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H_plus_out H⁺

Caption: Mechanism of the Fischer-Speier Esterification.

Technical Support Center: Synthesis of Methyl 4-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 4-mercaptobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 4-mercaptobenzoate?

A1: The most widely used method for the synthesis of Methyl 4-mercaptobenzoate is the Fischer esterification of 4-mercaptobenzoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄).[1][2] This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of the acid catalyst.

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: There are two main side reactions of concern during the Fischer esterification of 4-mercaptobenzoic acid:

  • Oxidation to Disulfide: The thiol group (-SH) is susceptible to oxidation, which leads to the formation of the disulfide byproduct, dimethyl 4,4'-disulfanediylbis(benzoate). This can significantly reduce the yield of the desired product.

  • S-Methylation: Under the acidic conditions of the Fischer esterification, the thiol group can be methylated by methanol, resulting in the formation of Methyl 4-(methylthio)benzoate.[3]

Q3: What kind of yields can I expect from this synthesis?

A3: The yield of Methyl 4-mercaptobenzoate can vary significantly depending on the reaction conditions. Published procedures have reported yields as low as 38%, which highlights the impact of the aforementioned side reactions.[1] Optimization of the protocol is crucial for achieving higher yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Methyl 4-mercaptobenzoate and provides strategies for mitigation.

Problem 1: Low Yield of Methyl 4-mercaptobenzoate

Possible Cause 1.1: Oxidation of the Thiol Group

  • Symptoms:

    • Presence of a significant amount of a higher molecular weight impurity in the crude product, identifiable by techniques like GC-MS or LC-MS.

    • A complex ¹H NMR spectrum with overlapping aromatic signals that are difficult to interpret.

  • Troubleshooting:

    • Perform the reaction under an inert atmosphere: The presence of oxygen is the primary driver for the oxidation of the thiol to a disulfide. Purging the reaction vessel with an inert gas like nitrogen or argon before adding the reagents and maintaining a positive pressure of the inert gas throughout the reaction can significantly reduce the formation of the disulfide byproduct.

    • Use deoxygenated solvents: Methanol and other solvents can contain dissolved oxygen. Bubbling an inert gas through the solvents prior to use can help to remove dissolved oxygen.

Possible Cause 1.2: S-Methylation of the Thiol Group

  • Symptoms:

    • Identification of Methyl 4-(methylthio)benzoate as a major byproduct in the reaction mixture through GC-MS or LC-MS analysis.

    • In the ¹H NMR spectrum of the crude product, the presence of a singlet around 2.5 ppm corresponding to the S-methyl group.[4]

  • Troubleshooting:

    • Optimize reaction temperature and time: Prolonged reaction times and high temperatures can favor the S-methylation side reaction. It is advisable to monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed.

    • Use the minimum effective amount of acid catalyst: While the acid is necessary for the esterification, an excessive amount can promote the S-methylation of the highly nucleophilic thiol group.

Table 1: Troubleshooting Summary for Low Yield

SymptomPossible CauseRecommended Solution
High molecular weight impurity detected.Oxidation to disulfide.Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use deoxygenated solvents.
Presence of Methyl 4-(methylthio)benzoate confirmed by NMR or MS.S-Methylation of the thiol group.Optimize reaction temperature and time. Use the minimum effective amount of acid catalyst.
Overall low recovery of desired product.Incomplete reaction or product loss during workup.Ensure sufficient reaction time by monitoring with TLC/HPLC. Optimize purification steps to minimize loss.

Experimental Protocols

Standard Fischer Esterification Protocol (with potential for side reactions)

This protocol is based on a published procedure and has a reported yield of approximately 38%.[1]

  • Materials:

    • 4-Mercaptobenzoic acid (1.72 g, 11.17 mmol)

    • Anhydrous methanol (20.0 mL)

    • Concentrated sulfuric acid (0.43 mL)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 4-mercaptobenzoic acid in anhydrous methanol in a round-bottom flask.

    • Carefully add concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux for 16 hours.

    • After cooling, concentrate the mixture in vacuo.

    • Dilute the residue with ethyl acetate and wash twice with saturated sodium bicarbonate solution.

    • Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.

Optimized Protocol to Minimize Side Reactions (Recommended)

This protocol incorporates measures to mitigate oxidation and S-methylation.

  • Materials:

    • 4-Mercaptobenzoic acid

    • Deoxygenated anhydrous methanol

    • Concentrated sulfuric acid (minimal effective amount)

    • Nitrogen or Argon gas supply

    • Standard workup reagents

  • Procedure:

    • Set up a reaction flask equipped with a reflux condenser and an inlet for inert gas.

    • Purge the entire apparatus with nitrogen or argon for 10-15 minutes.

    • Under a positive pressure of the inert gas, add 4-mercaptobenzoic acid and deoxygenated anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction progress closely using TLC or HPLC (typically 4-8 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform a standard aqueous workup as described in the previous protocol.

    • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

To better understand the synthesis and the emergence of side products, the following diagrams illustrate the chemical transformations.

Synthesis_Pathway Start 4-Mercaptobenzoic Acid Reagent + Methanol (H₂SO₄ catalyst) Start->Reagent Product Methyl 4-mercaptobenzoate (Desired Product) Reagent->Product Fischer Esterification SideProduct1 Dimethyl 4,4'-disulfanediylbis(benzoate) (Oxidation Product) Reagent->SideProduct1 Oxidation SideProduct2 Methyl 4-(methylthio)benzoate (S-Methylation Product) Reagent->SideProduct2 S-Methylation

Caption: Main synthesis pathway and major side reactions.

Troubleshooting_Workflow Start Low Yield of Methyl 4-mercaptobenzoate CheckOxidation Analyze for Disulfide Impurity (e.g., by LC-MS) Start->CheckOxidation CheckMethylation Analyze for S-Methylated Impurity (e.g., by NMR, GC-MS) Start->CheckMethylation InertAtmosphere Implement Inert Atmosphere (N₂ or Ar) CheckOxidation->InertAtmosphere Disulfide Detected OptimizeConditions Optimize Temperature, Time, and Catalyst Amount CheckMethylation->OptimizeConditions S-Methylation Detected HighYield Improved Yield of Desired Product InertAtmosphere->HighYield OptimizeConditions->HighYield

References

Technical Support Center: Purification of Crude Methyl 4-sulfanylbenzoate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude Methyl 4-sulfanylbenzoate using column chromatography. It includes frequently asked questions, a troubleshooting guide, a detailed experimental protocol, and key quantitative data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: The standard choice for the purification of this compound is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for separating this moderately polar compound from both less polar and more polar impurities.[1] For thiols, which can be sensitive to the acidic nature of silica, acidic alumina may also be considered to minimize potential oxidation.[2]

Q2: Which mobile phase system is best for the column chromatography of this compound?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is highly effective. The optimal ratio will depend on the specific impurities in your crude sample. A good starting point for developing your method is a 9:1 or 4:1 hexanes:ethyl acetate (v/v) mixture. The polarity can be gradually increased as needed.

Q3: How can I monitor the progress of the purification?

A3: The elution process should be monitored using Thin Layer Chromatography (TLC).[3] Spot every few collected fractions onto a TLC plate, develop the plate in the mobile phase used for the column, and visualize the spots under a UV lamp (254 nm). This will allow you to identify the fractions containing the pure product.

Q4: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A4: Thiols can be susceptible to oxidation on standard silica gel.[2] To mitigate degradation, you can consider the following:

  • Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen mobile phase and add 1% triethylamine (v/v) to neutralize the acidic sites.[1]

  • Use an alternative stationary phase: Neutral or acidic alumina can be a good alternative for acid-sensitive compounds like thiols.[1][2]

  • Minimize contact time: Use flash chromatography with positive pressure to accelerate the separation process.[1]

Q5: What are common impurities I should expect when synthesizing this compound?

A5: Common impurities will depend on the synthetic route. If the synthesis involves the esterification of 4-sulfanylbenzoic acid, you may have unreacted starting material, which is significantly more polar. If the synthesis involves the reduction of a sulfonyl chloride, you might have the corresponding disulfide or other sulfur byproducts.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Spots on TLC Incorrect mobile phase polarity.Adjust the mobile phase composition. Increase the proportion of ethyl acetate for better separation of less polar impurities, or decrease it for more polar ones.
Product is not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., switch to a 2:1 or 1:1 hexanes:ethyl acetate mixture).[1]
Product Elutes too Quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexanes.
Compound Streaking on TLC Plate The sample is overloaded, or the compound is highly polar or acidic.Spot a more dilute sample on the TLC plate. Consider adding a small amount of acetic acid or triethylamine to the mobile phase to improve the spot shape.
Low Yield of Purified Product The compound may be degrading on the column, or the fractions containing the product were not all collected.Test the stability of your compound on silica gel using a 2D TLC.[4] Ensure all fractions containing the pure product are combined based on TLC analysis.
Presence of Disulfide Impurity in Final Product Oxidation of the thiol group during purification.Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) to the crude sample before loading, although this will need to be removed in a subsequent step. Using degassed solvents and maintaining an inert atmosphere during chromatography can also be beneficial.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography purification of this compound. These values may need to be optimized based on the specific scale of your reaction and the impurity profile of your crude material.

Parameter Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions (Diameter x Height) 40 mm x 400 mm (for 1-2 g of crude material)
Silica Gel Mass ~50-100 g (approximately 50-100 times the mass of the crude product)
Mobile Phase (Eluent) Gradient elution, starting with Hexanes:Ethyl Acetate (9:1), gradually increasing to Hexanes:Ethyl Acetate (4:1)
Sample Loading Dry loading is recommended for better separation
Fraction Volume 20 mL
Typical Rf of Pure Product ~0.3-0.4 in Hexanes:Ethyl Acetate (4:1)
Expected Yield 85-95% (depending on the purity of the crude material)

Experimental Protocol: Purification of this compound

This protocol outlines the steps for purifying crude this compound using flash column chromatography.

1. Preparation of the Mobile Phase

  • Prepare a suitable volume of the starting mobile phase, for example, 500 mL of a 9:1 mixture of hexanes and ethyl acetate.

  • Prepare additional mobile phases with increasing polarity (e.g., 4:1 hexanes:ethyl acetate) to be used for gradient elution.

  • Thoroughly mix the solvents and degas if necessary, particularly if oxidation is a concern.

2. Column Packing (Wet Slurry Method)

  • Select an appropriately sized glass column and ensure it is clean and dry.

  • Insert a small plug of cotton or glass wool at the bottom of the column.[3]

  • Add a thin layer (~1 cm) of sand over the plug.[3]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[5]

  • Allow the silica gel to settle into a uniform bed.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[1]

3. Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[3]

  • Carefully add this powder as a uniform layer on top of the sand in the column.[3]

4. Elution and Fraction Collection

  • Carefully add the initial mobile phase to the column without disturbing the top layer.[1]

  • Apply gentle positive pressure (if using flash chromatography) to begin the elution process.[3]

  • Start collecting the eluent in fractions of an appropriate volume (e.g., 20 mL).[1]

  • Gradually increase the polarity of the mobile phase as the elution progresses to elute the product.

5. Analysis and Product Isolation

  • Monitor the collected fractions using TLC with a suitable mobile phase (e.g., 4:1 hexanes:ethyl acetate).[1]

  • Visualize the spots under a UV lamp (254 nm).[1]

  • Combine the fractions that contain only the pure product.[1]

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow

experimental_workflow prep_mobile_phase Prepare Mobile Phase (Hexanes:EtOAc) pack_column Pack Column (Silica Gel Slurry) prep_mobile_phase->pack_column load_sample Load Crude Sample (Dry Loading) pack_column->load_sample elute_column Elute Column (Gradient Elution) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute_column Continue Elution combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate_solvent Evaporate Solvent (Rotary Evaporator) combine_pure->evaporate_solvent final_product Purified Methyl 4-sulfanylbenzoate evaporate_solvent->final_product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of Methyl 4-Mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Methyl 4-mercaptobenzoate via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when developing a recrystallization protocol for Methyl 4-mercaptobenzoate?

A1: The most crucial initial step is selecting a suitable solvent or solvent system. An ideal solvent should dissolve Methyl 4-mercaptobenzoate well at elevated temperatures but poorly at room or lower temperatures. Given its low melting point (33-36°C), a mixed solvent system is often preferable to a single solvent to avoid "oiling out".[1]

Q2: My Methyl 4-mercaptobenzoate is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is common with low-melting-point compounds. To remedy this, try the following:

  • Reheat and add more of the "good" solvent: Re-dissolve the oil by heating and add a small amount of the solvent in which the compound is more soluble.

  • Slow down the cooling process: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

  • Use a different solvent system: Consider a solvent system with a lower boiling point.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization.

Q3: The yield of my recrystallized Methyl 4-mercaptobenzoate is very low. How can I improve it?

A3: Low recovery can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the compound. If you've used too much, you can carefully evaporate some of the solvent.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially at a lower temperature (e.g., in a refrigerator or freezer), to maximize crystal formation.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.

Q4: I've noticed a slight discoloration in my recrystallized product. What could be the cause?

A4: Discoloration can indicate the presence of impurities. The thiol group in Methyl 4-mercaptobenzoate is susceptible to oxidation, which can form colored disulfide byproducts. To prevent this, it is advisable to use degassed solvents and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[2][3] If colored impurities are present in the crude material, a small amount of activated charcoal can be added to the hot solution before filtration.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Compound does not dissolve - Insufficient solvent.- Inappropriate solvent.- Add more of the hot solvent in small portions.- Ensure the solvent is at its boiling point.- Re-evaluate your choice of solvent based on solubility data.
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of pure Methyl 4-mercaptobenzoate.- Cool the solution for a longer period or at a lower temperature.
"Oiling out" occurs - The melting point of the solute is below the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to redissolve the oil and add more of the "good" solvent.- Allow the solution to cool very slowly.- Consider purification by another method (e.g., column chromatography) before recrystallization.
Low crystal yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Washing crystals with solvent that is not ice-cold.- Concentrate the mother liquor and cool again to recover more product.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Crystals are discolored - Presence of colored impurities.- Oxidation of the thiol group.- Add a small amount of activated charcoal to the hot solution before filtration.- Use degassed solvents and perform the recrystallization under an inert atmosphere.[2][3]

Data Presentation

Solubility of Methyl 4-mercaptobenzoate
SolventSolubilityReference
AcetateSoluble[1]
AcetoneSoluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
Ethyl AcetateSoluble
MethanolSoluble[1]
WaterInsoluble
n-Heptane / n-HexaneSparingly soluble to insoluble

Note: "Soluble" indicates that the compound dissolves to a significant extent, particularly when heated. For recrystallization, a solvent is needed where the compound has high solubility when hot and low solubility when cold.

Experimental Protocols

Detailed Methodology for Recrystallization of Methyl 4-mercaptobenzoate (Mixed Solvent System: Methanol/Water)

This protocol is a general guideline and may require optimization based on the purity of the starting material.

Materials:

  • Crude Methyl 4-mercaptobenzoate

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude Methyl 4-mercaptobenzoate in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add methanol dropwise while heating until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Inducing Crystallization:

    • Remove the flask from the heat.

    • Slowly add deionized water dropwise to the hot methanol solution while stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.

    • If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate until the solution is clear again.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the crystals with a small amount of an ice-cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.

    • For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow for Methyl 4-mercaptobenzoate start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Insoluble impurities? Perform hot filtration troubleshoot_dissolve Troubleshoot Dissolution: - Add more hot solvent - Check solvent choice dissolve->troubleshoot_dissolve Product not dissolving crystals_form Crystals Form? cool->crystals_form collect Collect and Wash Crystals crystals_form->collect Yes oiling_out Oiling Out Occurs? crystals_form->oiling_out No end Pure Product collect->end troubleshoot_dissolve->dissolve troubleshoot_no_crystals Troubleshoot No Crystals: - Evaporate excess solvent - Scratch flask - Add seed crystal troubleshoot_no_crystals->cool oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot Oiling Out: - Reheat and add more 'good' solvent - Cool slower oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->cool

Caption: Troubleshooting workflow for the recrystallization of Methyl 4-mercaptobenzoate.

References

Technical Support Center: Methyl 4-(sulfanylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(sulfanylmethyl)benzoate. The information addresses common storage and stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 4-(sulfanylmethyl)benzoate?

To ensure the stability and integrity of Methyl 4-(sulfanylmethyl)benzoate, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]Refrigeration minimizes the rates of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)[1]The thiol group is susceptible to oxidation in the presence of air.
Container Tightly sealed, light-resistant containerPrevents exposure to air, moisture, and light, which can accelerate degradation.

Q2: What are the primary degradation pathways for Methyl 4-(sulfanylmethyl)benzoate?

Methyl 4-(sulfanylmethyl)benzoate has two primary functional groups that are susceptible to degradation: the sulfanyl (thiol) group and the methyl ester group.

  • Oxidation of the Thiol Group : The thiol group (-SH) can be readily oxidized, especially in the presence of air (oxygen), to form a disulfide dimer.[2][3][4][5]

  • Hydrolysis of the Methyl Ester : The methyl ester can undergo hydrolysis to yield 4-(sulfanylmethyl)benzoic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[6][7][8][9]

Q3: How can I detect degradation of my Methyl 4-(sulfanylmethyl)benzoate sample?

Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact Methyl 4-(sulfanylmethyl)benzoate from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time suggests degradation.

Q4: Is Methyl 4-(sulfanylmethyl)benzoate sensitive to light?

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Loss of potency or unexpected experimental results. Degradation of the compound due to improper storage or handling.- Verify the purity of your sample using a suitable analytical method like HPLC. - Ensure the compound has been stored under the recommended conditions (2-8°C, inert atmosphere). - If degradation is confirmed, use a fresh, unopened vial of the compound.
Appearance of new, unexpected peaks in my chromatogram. This is likely due to the formation of degradation products.- The primary degradation products to expect are the disulfide dimer (from oxidation) and 4-(sulfanylmethyl)benzoic acid (from hydrolysis). - To confirm the identity of the new peaks, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and compare their retention times.
Variability in results between different batches or over time. Inconsistent storage conditions or age of the compound.- Standardize storage procedures for all batches. - It is advisable to use the compound within its recommended shelf life. - Qualify new batches upon receipt to ensure they meet the required purity specifications.

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the potential degradation pathways of Methyl 4-(sulfanylmethyl)benzoate and a general workflow for conducting a stability study.

Potential Degradation Pathways of Methyl 4-(sulfanylmethyl)benzoate cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis mol1 2 x Methyl 4-(sulfanylmethyl)benzoate mol2 Disulfide Dimer mol1->mol2 [O] (Air) mol3 Methyl 4-(sulfanylmethyl)benzoate mol4 4-(sulfanylmethyl)benzoic Acid + Methanol mol3->mol4 H₂O (Acid/Base Catalyzed) Workflow for Stability Assessment start Start: Pure Compound method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) method_dev->forced_deg setup_stability Set up Stability Study (Different Conditions) forced_deg->setup_stability analyze Analyze Samples at Time Points (t=0, t=1, t=2...) setup_stability->analyze data_analysis Analyze Data: - Purity Over Time - Identify Degradants analyze->data_analysis end End: Determine Shelf-life and Storage Conditions data_analysis->end

References

preventing oxidation of Methyl 4-mercaptobenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-mercaptobenzoate, focusing on the prevention of its oxidation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Methyl 4-mercaptobenzoate degradation during storage?

A1: The primary cause of Methyl 4-mercaptobenzoate degradation is the oxidation of its thiol (-SH) group. This oxidation is primarily initiated by:

  • Atmospheric Oxygen: The thiol group is susceptible to oxidation in the presence of oxygen, leading to the formation of disulfide bridges (dimers) and other oxidized species.

  • Trace Metal Contamination: Transition metals, such as copper and iron, can catalyze the oxidation of thiols.[1] These metals can be present as impurities in reagents or on the surface of storage containers.

  • Light Exposure: Although less common for this specific compound, light can sometimes promote oxidative processes.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

Q2: What are the ideal storage conditions for Methyl 4-mercaptobenzoate to minimize oxidation?

A2: To ensure the long-term stability of Methyl 4-mercaptobenzoate, it is crucial to store it under conditions that minimize exposure to oxygen and catalytic impurities.[2][3]

ParameterRecommended ConditionRationale
Temperature Freezer (-20°C to -80°C)Slows down the rate of oxidation.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Prevents contact with atmospheric oxygen.[3]
Container Tightly sealed amber glass vialProtects from light and air exposure.
Purity Use high-purity materialImpurities can catalyze oxidation.

Q3: Can I use antioxidants to prevent the oxidation of Methyl 4-mercaptobenzoate?

A3: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of thiol-containing compounds. While specific data for Methyl 4-mercaptobenzoate is limited, general principles for thiol protection can be applied. Antioxidants act as radical scavengers, interrupting the chain reaction of oxidation. However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with downstream applications. For general thiol stability, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are sometimes used in organic solutions. For aqueous solutions, reducing agents are more common.

Q4: How can I tell if my sample of Methyl 4-mercaptobenzoate has oxidized?

A4: Oxidation of Methyl 4-mercaptobenzoate can be indicated by several observations:

  • Visual Changes: The appearance of a yellowish tint or cloudiness in the solid or solution.

  • Inconsistent Experimental Results: Oxidized material can lead to lower yields, unexpected side products, or decreased activity in biological assays.

  • Analytical Characterization: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) can be used to identify and quantify the presence of the disulfide dimer and other oxidation byproducts.

Troubleshooting Guides

Issue 1: I suspect my Methyl 4-mercaptobenzoate has oxidized. How can I confirm this?

Troubleshooting Steps:

  • Visual Inspection: Check for any changes in color or clarity as mentioned above.

  • Analytical Confirmation:

    • HPLC Analysis: Develop an HPLC method to separate Methyl 4-mercaptobenzoate from its disulfide dimer. The appearance of a new, later-eluting peak is often indicative of the dimer.

    • Mass Spectrometry (MS): Analyze the sample by MS to look for a mass corresponding to the disulfide dimer (M+H)+ of approximately 335.4 g/mol .

    • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the thiol proton (-SH) signal (typically a singlet) will decrease in intensity or disappear upon oxidation, while the aromatic proton signals may show slight shifts or the appearance of new signals corresponding to the dimer.

Issue 2: My experimental results are inconsistent when using Methyl 4-mercaptobenzoate.

Troubleshooting Workflow:

start Inconsistent Experimental Results check_purity Check Purity of Methyl 4-mercaptobenzoate start->check_purity is_oxidized Is the material oxidized? check_purity->is_oxidized purify Purify the material (e.g., recrystallization, chromatography) is_oxidized->purify Yes new_batch Use a fresh batch of high-purity material is_oxidized->new_batch No storage_conditions Review and optimize storage conditions (inert atmosphere, low temperature) purify->storage_conditions new_batch->storage_conditions degas_solvents Use degassed solvents for experiments storage_conditions->degas_solvents chelators Consider adding a chelating agent (e.g., EDTA) to aqueous solutions degas_solvents->chelators end Consistent Experimental Results chelators->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol describes a spectrophotometric method to quantify the amount of free thiol in a sample of Methyl 4-mercaptobenzoate, which can be used to assess the extent of oxidation.

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)

  • Methyl 4-mercaptobenzoate sample

  • Known concentration of a standard thiol (e.g., L-cysteine or glutathione)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare Standard Curve:

    • Prepare a series of dilutions of the standard thiol in the reaction buffer.

    • To 50 µL of each standard dilution, add 2.5 mL of the reaction buffer and 50 µL of the DTNB solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot the absorbance versus the thiol concentration to generate a standard curve.

  • Prepare Sample:

    • Accurately weigh and dissolve the Methyl 4-mercaptobenzoate sample in a suitable solvent (e.g., methanol or DMSO) to a known concentration.

    • Dilute the sample solution in the reaction buffer to a concentration that falls within the range of the standard curve.

  • Assay:

    • To 50 µL of the diluted sample, add 2.5 mL of the reaction buffer and 50 µL of the DTNB solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of free thiol in the sample using the standard curve.

    • Calculate the percentage of free thiol in the original solid sample.

Protocol 2: HPLC Method for Detecting Disulfide Dimer Formation

This protocol provides a general HPLC method to separate Methyl 4-mercaptobenzoate from its disulfide dimer. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve a small amount of the Methyl 4-mercaptobenzoate sample in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the appearance of two main peaks. The peak for Methyl 4-mercaptobenzoate will elute earlier than the more nonpolar disulfide dimer. The relative peak areas can be used to estimate the extent of oxidation.

Logical Relationships

cluster_causes Causes of Oxidation cluster_prevention Prevention Strategies oxygen Atmospheric Oxygen oxidation Oxidation of Methyl 4-mercaptobenzoate (Thiol to Disulfide) oxygen->oxidation metals Trace Metal Ions (e.g., Cu²⁺, Fe³⁺) metals->oxidation temp Elevated Temperature temp->oxidation inert_atm Store under Inert Atmosphere (Argon, Nitrogen) inert_atm->oxidation low_temp Store at Low Temperature (-20°C to -80°C) low_temp->oxidation chelators Use Chelating Agents (e.g., EDTA) chelators->oxidation degas Use Degassed Solvents degas->oxidation

Caption: Factors contributing to and preventing the oxidation of Methyl 4-mercaptobenzoate.

References

common impurities in Methyl 4-sulfanylbenzoate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-sulfanylbenzoate (also known as Methyl 4-mercaptobenzoate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The common impurities largely depend on the synthetic route used. However, some of the most frequently encountered impurities include:

  • 4,4'-Dithiobis(methyl benzoate): This disulfide is the most common impurity, formed by the oxidation of the thiol functional group of the product. Its presence is often indicated by a lower-than-expected thiol content or by its appearance as an insoluble solid[1].

  • Unreacted Starting Materials: Depending on the synthesis method, this can include 4-mercaptobenzoic acid, 4-bromothiophenol, or 4-chlorobenzoic acid[1][2][3].

  • Residual Reagents: Acid catalysts such as sulfuric acid from esterification reactions are common[2].

  • Byproducts from Specific Routes: Side-reactions can lead to impurities like O-methyl-S-phenyl carbonothioate, particularly in syntheses involving chloroformate intermediates[1].

Q2: My this compound has a solid precipitate that won't dissolve. What is it likely to be?

A2: A common insoluble impurity is the oxidized disulfide byproduct, 4,4'-dithiobis(methyl benzoate)[1]. This can often be removed by filtration before proceeding with other purification steps.

Q3: What are the recommended purification methods for this compound?

A3: The most effective purification strategies involve a combination of washing, recrystallization, and column chromatography.

  • Aqueous Wash: An initial wash with a mild base like sodium bicarbonate solution can remove acidic impurities such as unreacted 4-mercaptobenzoic acid or residual acid catalysts[2].

  • Recrystallization: This is a powerful technique for removing a wide range of impurities and obtaining highly pure crystalline material[1][4][5].

  • Column Chromatography: For separating compounds with different polarities, silica gel column chromatography is a standard and effective method[6][7][8].

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Purification Product loss during multiple purification steps.Optimize each step. For recrystallization, ensure the minimum amount of hot solvent is used and allow for slow cooling to maximize crystal formation[4]. For chromatography, ensure careful fraction collection.
Product is an Oil, Not a Solid Presence of impurities depressing the melting point.Try purifying a small sample by column chromatography to remove impurities. The purified fractions should yield a solid product upon solvent evaporation.
Discoloration of the Final Product (e.g., yellowing) Trace impurities or slight oxidation.A final recrystallization step can often remove color impurities. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation[9].
Recrystallization Fails (No crystals form) Too much solvent was used, or the wrong solvent was chosen.Evaporate some of the solvent to increase the concentration of the product. If crystals still do not form, the solvent may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold[10].

Purification Protocols & Data

Impurity Summary
Impurity Name Chemical Structure Source Typical Removal Method
4,4'-Dithiobis(methyl benzoate)(C₆H₄COOCH₃)₂S₂Oxidation of the thiol productFiltration, Column Chromatography, Recrystallization[1]
4-Mercaptobenzoic AcidHS-C₆H₄-COOHUnreacted starting materialAqueous wash with sodium bicarbonate[2]
Sulfuric AcidH₂SO₄Catalyst from esterificationAqueous wash with sodium bicarbonate[2]
2-Propanol(CH₃)₂CHOHRecrystallization solventDrying under vacuum
Experimental Protocol: Recrystallization

This protocol is a general procedure for the purification of this compound based on established recrystallization techniques[1][4][5].

  • Solvent Selection: Based on literature for similar compounds, 2-propanol is a suitable solvent[1]. Hexane/ethyl acetate mixtures can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 2-propanol required to fully dissolve the solid. This should be done on a hot plate with gentle swirling.

  • Hot Filtration (if necessary): If there are insoluble impurities (like the disulfide), perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals[10].

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals[10].

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 2-propanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Experimental Protocol: Column Chromatography

This protocol is adapted from standard procedures for similar aromatic esters[6][8].

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase: A mixture of hexanes and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity if needed.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the chromatography column, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

G Troubleshooting Impurity Issues start Crude Product Analysis insoluble_solid Insoluble Solid Present? start->insoluble_solid acidic_impurity Acidic Impurity Suspected? (e.g., from titration or pH) insoluble_solid->acidic_impurity No filter Filter the solution insoluble_solid->filter Yes multiple_spots Multiple Spots on TLC? acidic_impurity->multiple_spots No wash Wash with NaHCO3 solution acidic_impurity->wash Yes chromatography Perform Column Chromatography multiple_spots->chromatography Yes (significant separation needed) recrystallize Perform Recrystallization multiple_spots->recrystallize Yes (impurities have different solubility) pure_product Pure Product multiple_spots->pure_product No filter->acidic_impurity wash->multiple_spots chromatography->pure_product recrystallize->pure_product

Caption: A flowchart for troubleshooting common impurity issues.

G General Purification Workflow cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Product crude Crude Methyl 4-sulfanylbenzoate dissolve Dissolve in Organic Solvent crude->dissolve wash Aqueous Wash (e.g., NaHCO3) dissolve->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate dry->concentrate purification_choice Choose Method concentrate->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Polarity Difference or Crystalline Product chromatography Column Chromatography purification_choice->chromatography Similar Polarity Impurities isolate Isolate Crystals/ Combine Fractions recrystallization->isolate chromatography->isolate final_dry Dry Under Vacuum isolate->final_dry pure Pure Product final_dry->pure

References

troubleshooting unexpected NMR shifts in Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected Nuclear Magnetic Resonance (NMR) shifts in Methyl 4-sulfanylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts for this compound can vary slightly based on the solvent, concentration, and temperature.[1] Below is a table of predicted and experimental values in common deuterated solvents. The aromatic region typically shows two doublets characteristic of a 1,4-disubstituted benzene ring.

Data Presentation: Predicted & Experimental NMR Chemical Shifts (δ in ppm)

Proton (¹H)Predicted Range (CDCl₃)Experimental (CDCl₃)[2]Experimental (DMSO-d₆)Notes
-SH3.0 - 4.03.56 (s, 1H)~5.5 (broad s, 1H)Highly variable; broadens or exchanges with D₂O. Shift is sensitive to concentration, temperature, and solvent hydrogen bonding.[1]
Ar-H (ortho to -SH)7.2 - 7.47.27 (d, J=8.5 Hz, 2H)~7.3 (d, 2H)Shielded by the electron-donating -SH group.
Ar-H (ortho to -CO₂Me)7.8 - 8.07.89 (d, J=8.5 Hz, 2H)~7.8 (d, 2H)Deshielded by the electron-withdrawing ester group.
-OCH₃3.8 - 3.93.87 (s, 3H)~3.8 (s, 3H)Typically a sharp singlet.
Carbon (¹³C)Predicted Range (CDCl₃)Experimental (CDCl₃)[2]Notes
C=O166 - 168166.9
Ar-C (-CO₂Me)128 - 130128.9Quaternary carbon, may be weak.
Ar-CH (ortho to -CO₂Me)129 - 131130.0
Ar-CH (ortho to -SH)127 - 129127.9
Ar-C (-SH)136 - 138137.4Quaternary carbon, may be weak.
-OCH₃51 - 5352.2

Note: Predicted values are based on analogous structures like methyl 4-methylbenzoate and methyl 4-chlorobenzoate.[3] Experimental data can be found on spectral databases.[2]

Q2: Why are the signals for my aromatic protons shifted or appearing as broad multiplets instead of two clean doublets?

A2: Several factors can cause shifts and broadening in the aromatic region:

  • High Concentration: Overly concentrated samples can lead to increased solution viscosity and intermolecular interactions, causing peak broadening.[4] It is recommended to use 5-25 mg of sample in 0.6-0.7 mL of solvent for ¹H NMR.[5]

  • Poor Shimming: An improperly shimmed spectrometer will result in a non-homogeneous magnetic field, leading to broad and distorted peaks.[5]

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., Fe³⁺, Cu²⁺) from reagents or glassware can cause significant line broadening.[5]

  • Solvent Effects: Using an aromatic solvent like benzene-d₆ can induce significant shifts in aromatic protons compared to solvents like CDCl₃ due to anisotropic effects.[1]

  • Sample Degradation: Oxidation or other reactions can introduce new aromatic species, leading to overlapping signals and complex multiplets.

Q3: My thiol (-SH) proton signal is much broader than expected, has shifted significantly, or is missing entirely. What could be the cause?

A3: The thiol proton is acidic and its appearance in the NMR spectrum is highly sensitive to its environment:

  • Chemical Exchange: The -SH proton can exchange with acidic protons from trace water or with deuterium from the solvent (especially in methanol-d₄ or D₂O), which can cause the peak to broaden or disappear.[6] Adding a drop of D₂O to the NMR tube is a common method to confirm the -SH peak; it will typically vanish after shaking.

  • Hydrogen Bonding: The chemical shift is highly dependent on hydrogen bonding. Changes in concentration, temperature, or solvent can alter the extent of hydrogen bonding and cause significant shifts.[1]

  • Oxidation: Thiols are susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfides.[7][8] In this case, the thiol proton signal would disappear as the S-H bond is replaced by an S-S bond.

Q4: I see extra peaks in my spectrum that don't correspond to my product. What are they?

A4: Unidentified peaks are often due to contamination. Common sources include:

  • Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane, Acetone) are very common.[9]

  • Water: A peak from residual H₂O (or HDO) is almost always present. Its chemical shift varies depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆, ~4.87 ppm in CD₃OD).[9]

  • Silicone Grease: If you used greased glass joints, you might see small, broad peaks around 0 ppm.

  • Degradation Products: See Q5 for peaks corresponding to hydrolysis or oxidation.

Referencing a table of common NMR impurities is the best way to identify these signals.[9][10][11][12][13]

Q5: Could my sample have degraded? What would the NMR spectrum look like?

A5: Yes, this compound can degrade through two primary pathways:

  • Oxidation: The thiol group is easily oxidized to form a disulfide dimer (Bis(4-(methoxycarbonyl)phenyl) disulfide). This would result in the disappearance of the -SH proton signal and slight shifts in the aromatic proton signals. Further oxidation could lead to sulfonic acids.[7][14]

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-Sulfanylbenzoic acid), particularly if the sample is exposed to moisture and acid/base traces.[15] This would cause the -OCH₃ singlet around 3.9 ppm to disappear, and a new, very broad singlet for the carboxylic acid proton (-COOH) would appear far downfield (>10 ppm).[16][17]

Troubleshooting Guides

Guide 1: General Troubleshooting Workflow

If your NMR spectrum does not look as expected, follow this systematic workflow to diagnose the issue.

G start Unexpected NMR Spectrum prep 1. Check Sample Preparation start->prep solid Solid particles visible? prep->solid acq 2. Review Acquisition Parameters shim Peaks broad & distorted? acq->shim chem 3. Consider Chemical Issues impurity Extra, sharp peaks present? chem->impurity filter Action: Filter sample through glass wool. solid->filter conc Concentration too high/low? solid->conc No conc->acq No adjust_conc Action: Dilute or concentrate sample. conc->adjust_conc Yes shim->chem No reship Action: Re-shim the spectrometer. shim->reship Yes check_impurity Consult impurity tables. Identify residual solvent. impurity->check_impurity Yes degradation Broad peaks? Missing signals (-SH, -OCH3)? impurity->degradation No check_degradation Suspect oxidation or hydrolysis. (See Degradation Guide) degradation->check_degradation Yes solvent_effect Shifts differ from literature? degradation->solvent_effect No rerun_solvent Action: Re-run in a different solvent (e.g., DMSO-d6). solvent_effect->rerun_solvent Yes G cluster_main This compound cluster_ox Oxidation Product cluster_hy Hydrolysis Product start Structure: HS-Ph-COOCH₃ Key NMR Signals: -SH (~3.5 ppm) -OCH₃ (3.9 ppm) oxidation Disulfide Dimer: (CH₃OOC-Ph-S)₂ NMR Changes: -SH signal disappears start->oxidation Oxidation (Air, light) hydrolysis Carboxylic Acid: HS-Ph-COOH NMR Changes: -OCH₃ signal disappears New -COOH signal (>10 ppm) start->hydrolysis Hydrolysis (H₂O, acid/base)

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-Mercaptobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-mercaptobenzoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 4-mercaptobenzoate?

A1: Methyl 4-mercaptobenzoate is an off-white solid that is sensitive to oxidation.[1][2] To ensure its stability, it should be stored in a refrigerator (2°C - 8°C) under an inert atmosphere, such as nitrogen or argon.[1] Keep the container tightly sealed to prevent exposure to air and moisture.[1][3]

Q2: My Fischer esterification of 4-mercaptobenzoic acid is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4] To drive the equilibrium towards the product, you can use a large excess of the alcohol (methanol), which also serves as the solvent.[4] Another critical step is the removal of water as it is formed. While a Dean-Stark apparatus is common, for small-scale reactions, ensuring anhydrous conditions and using a drying agent can be beneficial. Additionally, ensure the acid catalyst (e.g., H₂SO₄) is fresh and added in an appropriate catalytic amount.[5]

Q3: I see an unexpected, higher molecular weight byproduct in my reaction. What could it be?

A3: The most common byproduct when working with thiols is the corresponding disulfide, formed by oxidation of the mercapto group.[6] In the case of Methyl 4-mercaptobenzoate, this would be Dimethyl 4,4'-disulfanediyldibenzoate. This occurs when the reaction is exposed to air (oxygen). To prevent this, all reactions should be performed under an inert atmosphere (N₂ or Ar) using degassed solvents.

Q4: What is an "orthogonal protecting group strategy" and how does it apply to derivatives of this compound?

A4: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others using specific, non-interfering reaction conditions.[7] For a derivative of Methyl 4-mercaptobenzoate, you might have the thiol protected as a benzyl ether and the ester as a t-butyl ester. The benzyl group can be removed by hydrogenolysis, while the t-butyl group is removed with acid, allowing for selective reaction at either the sulfur or carboxylate position.

Troubleshooting Guides

Issue 1: Low or No Yield in S-Alkylation Reactions
  • Question: I am attempting to alkylate the thiol group of Methyl 4-mercaptobenzoate, but I am getting a low yield of the desired thioether. What should I check?

  • Answer: Low yields in S-alkylation can stem from several factors. Follow this guide to troubleshoot the issue.

Potential Cause Troubleshooting Step Explanation
Ineffective Base Ensure your base is strong enough to deprotonate the thiol (pKa ~5.5-6.5) but not so strong that it hydrolyzes the methyl ester. Use a moderate, non-nucleophilic base like triethylamine (TEA), DIPEA, or potassium carbonate (K₂CO₃).[8]The thiolate anion is the active nucleophile. Incomplete deprotonation leads to a slow or incomplete reaction.
Poor Solvent Choice Use a polar aprotic solvent such as DMF or acetonitrile.These solvents effectively dissolve the reactants and stabilize the thiolate anion, accelerating the SN2 reaction.
Oxidation of Starting Material Run the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents.The thiol is easily oxidized to a disulfide, which is unreactive towards alkylating agents. This is a very common side reaction.[6]
Leaving Group Quality Use an alkyl halide with a good leaving group (I > Br > Cl).A better leaving group will increase the rate of the SN2 reaction. If using an alkyl chloride, adding a catalytic amount of sodium iodide (NaI) can be beneficial (Finkelstein reaction).[8]
Reaction Temperature Gently heat the reaction mixture (e.g., 50-70 °C) if the reaction is sluggish at room temperature.Increased temperature can overcome the activation energy barrier, but be cautious of potential side reactions like ester hydrolysis if conditions are too harsh.
Issue 2: Reversibility and Side Reactions in Thia-Michael Additions
  • Question: My thia-Michael addition of Methyl 4-mercaptobenzoate to an α,β-unsaturated carbonyl compound is not going to completion or is giving a complex mixture. How can I optimize this?

  • Answer: The thia-Michael reaction is often reversible, and the equilibrium position is highly dependent on the reaction conditions.[9]

Potential Cause Troubleshooting Step Explanation
Unfavorable Equilibrium The reaction is often base-catalyzed. Use a catalytic amount of a non-nucleophilic base (e.g., TEA, DBU). For some substrates, a Lewis acid catalyst (e.g., FeCl₃) can be effective.[10]The base generates the nucleophilic thiolate. The choice of catalyst can significantly impact reaction rate and equilibrium.
Reaction Reversibility Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal reaction time before the reverse reaction becomes significant.The reverse (retro-Michael) reaction can be favored at higher temperatures. The stability of the adduct depends on the electron-withdrawing ability of the group on the Michael acceptor.[9]
Solvent Effects Use polar aprotic solvents like DMF or DMSO.These solvents can stabilize the charged intermediates in the reaction pathway and often lead to higher reaction rates.
pH Control The reaction is sensitive to pH. At basic pH, the reaction is typically rapid but also reversible. At low pH, it is slower but tends to be irreversible.[9]The optimal pH depends on the specific substrates. For sensitive substrates, buffering the reaction mixture may be necessary.

Quantitative Data Summary

Table 1: Optimizing Fischer Esterification Yield

The following data illustrates how reaction parameters can be adjusted to improve the yield of ester products.

Carboxylic AcidAlcohol (Equivalents)CatalystTemperature (°C)Time (h)Yield (%)Reference
4-Mercaptobenzoic AcidMethanol (solvent)H₂SO₄Reflux1638[11]
Acetic AcidEthanol (1)AcidEquilibrium-65[4]
Acetic AcidEthanol (10)AcidEquilibrium-97[4]
4-Fluoro-3-nitrobenzoic AcidEthanol (solvent)H₂SO₄130 (Microwave)0.25~90[12]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Mercaptobenzoate (Fischer Esterification)

This protocol is adapted from a literature procedure.[11]

  • Preparation: To a solution of 4-mercaptobenzoic acid (1.72 g, 11.17 mmol) in anhydrous methanol (20.0 mL) in a round-bottom flask, add concentrated sulfuric acid (0.43 mL) dropwise while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After cooling to room temperature, concentrate the mixture in vacuo to remove the excess methanol.

  • Extraction: Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the remaining acid.

  • Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for S-Alkylation
  • Preparation: Dissolve Methyl 4-mercaptobenzoate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF) under an inert atmosphere (N₂).

  • Deprotonation: Add a base (e.g., K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Alkylation: Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.1 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualized Workflows and Pathways

FischerEsterificationWorkflow Start 4-Mercaptobenzoic Acid + Anhydrous Methanol Catalyst Add H₂SO₄ (cat.) Start->Catalyst Reflux Reflux @ ~65°C (16 hours) Catalyst->Reflux Workup Aqueous Work-up (EtOAc, NaHCO₃ wash) Reflux->Workup Cool to RT Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Column Chromatography (if needed) Dry->Purify Crude Product Product Pure Methyl 4-Mercaptobenzoate Dry->Product If pure enough Purify->Product

Caption: Fischer Esterification workflow for Methyl 4-mercaptobenzoate.

ThiolReactivityPathways Thiol Methyl 4-mercaptobenzoate (R-SH) Base Base (e.g., TEA) Thiol->Base Deprotonation Air Air (O₂) Thiol->Air Exposure Thiolate Thiolate Anion (R-S⁻) Base->Thiolate Desired Desired Reaction (e.g., S-Alkylation, Michael Addition) Thiolate->Desired Nucleophilic Attack on Electrophile Undesired Undesired Oxidation (Disulfide Formation) Air->Undesired

Caption: Competing reaction pathways for the thiol group.

TroubleshootingWorkflow Problem Low Yield or Impure Product CheckSM Check Starting Materials (Purity, Stoichiometry) Problem->CheckSM CheckCond Review Reaction Conditions (Temp, Time, Atmosphere) CheckSM->CheckCond [Materials OK] SM_OK Optimize Conditions CheckSM->SM_OK [Problem Found] CheckWorkup Analyze Work-up & Purification (pH, Solvents, Loading) CheckCond->CheckWorkup [Conditions OK] Cond_OK Modify Work-up CheckCond->Cond_OK [Problem Found] CheckWorkup->Cond_OK [Problem Found] Workup_OK Re-purify Product CheckWorkup->Workup_OK [Procedure OK] Success Problem Solved SM_OK->Success Cond_OK->Success Workup_OK->Success

Caption: A logical workflow for troubleshooting common experimental issues.

KinaseInhibitorPathway Derivative Thioether Derivative (Potential Inhibitor) Binding Binds to Active Site Derivative->Binding Kinase Target Kinase (e.g., in Cancer Cell) NoPhos No Phosphorylation Kinase->NoPhos Inhibited ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Binding->Kinase Block Blocks ATP Binding Binding->Block Block->NoPhos Pathway Downstream Signaling Pathway is Inhibited NoPhos->Pathway Effect Desired Therapeutic Effect (e.g., Apoptosis) Pathway->Effect

Caption: Representative diagram of a derivative acting as a kinase inhibitor.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 4-sulfanylbenzoate and compares it with several structurally related analogues. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural characterization and purity assessment of these compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of a substituted benzene ring is significantly influenced by the electronic nature of its substituents. In the case of methyl 4-substituted benzoates, the chemical shifts of the aromatic protons are diagnostic of the substituent's electron-donating or electron-withdrawing properties. The following table summarizes the ¹H NMR spectral data for this compound and five comparable compounds, all recorded in deuterated chloroform (CDCl₃).

CompoundAr-H (ortho to COOCH₃)Ar-H (ortho to Substituent)-OCH₃Substituent Protons
This compound 7.89 (d, J=8.7 Hz, 2H)[1]7.29 (d, J=8.7 Hz, 2H)[1]3.90 (s, 3H)[1]3.60 (s, 1H, -SH)[1]
Methyl 4-hydroxybenzoate 7.95 (d, J=8.8 Hz, 2H)6.88 (d, J=8.8 Hz, 2H)3.88 (s, 3H)~6.5 (br s, 1H, -OH)
Methyl 4-aminobenzoate 7.86 (d, J=8.7 Hz, 2H)6.63 (d, J=8.7 Hz, 2H)3.84 (s, 3H)4.10 (br s, 2H, -NH₂)
Methyl 4-methoxybenzoate 7.99 (d, J=8.9 Hz, 2H)6.90 (d, J=8.9 Hz, 2H)3.88 (s, 3H)3.85 (s, 3H, Ar-OCH₃)
Methyl 4-methylbenzoate 7.94 (d, J = 8.2 Hz, 2H)7.24 (d, J = 8.0 Hz, 2H)3.88 (s, 3H)2.39 (s, 3H, Ar-CH₃)
Methyl 4-chlorobenzoate 7.94 (d, J = 8.6 Hz, 2H)7.37 (d, J = 8.6 Hz, 2H)3.87 (s, 3H)N/A
Methyl 4-nitrobenzoate 8.13-8.26 (m, 4H)8.13-8.26 (m, 4H)3.94 (s, 3H)N/A

Note: Chemical shifts (δ) are reported in ppm, multiplicities as s (singlet), d (doublet), m (multiplet), and br s (broad singlet). Coupling constants (J) are in Hertz (Hz). Data is referenced to TMS (δ = 0.00 ppm). The exact chemical shift of hydroxyl and amine protons can vary with concentration and temperature.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • For a precise chemical shift reference, ensure the solvent contains tetramethylsilane (TMS). If not, add a small amount of TMS (δ = 0.00 ppm).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to optimize the magnetic field homogeneity, which is essential for sharp signals and high resolution.

3. Data Acquisition:

  • A standard one-pulse sequence is used for acquiring the ¹H NMR spectrum.

  • The spectral width should be set to cover all expected proton signals (e.g., 0-12 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • A relaxation delay of 1-5 seconds is set to allow for full relaxation of the protons between scans.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is then phased and the baseline is corrected.

  • The signals are integrated to determine the relative number of protons.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The multiplicities and coupling constants are determined by analyzing the splitting patterns of the signals.

Visualization of Proton Environments

The following diagram illustrates the distinct proton environments in the this compound molecule.

Caption: Structure of this compound with distinct proton environments.

References

A Comparative Guide to the Infrared Spectrum of Methyl 4-mercaptobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous analysis of molecular structures is paramount. Infrared (IR) spectroscopy stands as a fundamental technique in this endeavor, offering insights into the functional groups present within a molecule. This guide provides a detailed interpretation of the IR spectrum of Methyl 4-mercaptobenzoate, comparing it with related compounds to aid in its identification and characterization.

Interpreting the Vibrational Fingerprint

The IR spectrum of Methyl 4-mercaptobenzoate is characterized by the vibrational frequencies of its constituent functional groups: an ester, a para-substituted aromatic ring, and a thiol. By examining the distinct absorption bands, we can confirm the presence of these moieties.

Comparison with Structural Analogs

To highlight the unique spectral features of Methyl 4-mercaptobenzoate, a comparison with the IR spectra of Methyl Benzoate and Thiophenol is presented. This comparative analysis facilitates the assignment of specific vibrational modes.

Functional GroupVibrational ModeMethyl 4-mercaptobenzoate (Expected, cm⁻¹)Methyl Benzoate (Typical, cm⁻¹)Thiophenol (Typical, cm⁻¹)
Thiol (S-H) S-H StretchWeak, ~2550-Weak, ~2550[1]
Ester (C=O) C=O StretchStrong, ~1720Strong, ~1730-1715[2]-
Ester (C-O) C-O StretchTwo strong bands, ~1300-1000Two strong bands, ~1300-1000[2]-
Aromatic Ring C-H Stretch~3100-3000~3030[2]~3100-3000
Aromatic Ring C=C Stretch~1600-1585 and ~1500-1400~1600-1585 and ~1500-1400[2]~1600-1585 and ~1500-1400
Aromatic Ring C-H Out-of-Plane BendStrong, ~850-800 (para-substitution)--
Methyl (CH₃) C-H Stretch~2955~2955-

Note: The expected values for Methyl 4-mercaptobenzoate are based on characteristic group frequencies as a direct experimental spectrum with peak assignments was not available in the initial search.

Key Spectral Features of Methyl 4-mercaptobenzoate:
  • S-H Stretch: A weak but sharp absorption band is anticipated around 2550 cm⁻¹, characteristic of the thiol group. Its weakness is a known feature of this vibration.

  • C=O Stretch: A strong, prominent peak is expected around 1720 cm⁻¹, indicative of the ester carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic ester.

  • C-O Stretches: Two distinct, strong absorptions are predicted in the 1300-1000 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the C-O bonds of the ester.

  • Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹. The characteristic in-ring C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

  • Aromatic C-H Bending: A strong band in the 850-800 cm⁻¹ range would be indicative of the para-substitution pattern on the benzene ring.

Experimental Protocol: Obtaining the IR Spectrum

The following outlines a standard procedure for acquiring the IR spectrum of a solid sample like Methyl 4-mercaptobenzoate using the thin solid film method.

Materials:

  • Methyl 4-mercaptobenzoate

  • A volatile solvent (e.g., methylene chloride or acetone)

  • Infrared spectrometer (FT-IR)

  • Agate mortar and pestle (optional, for grinding)

  • Salt plates (e.g., KBr, NaCl)

  • Pipette or dropper

  • Desiccator for storing salt plates

Procedure:

  • Sample Preparation:

    • Place a small amount (approximately 10-20 mg) of Methyl 4-mercaptobenzoate into a clean, dry vial.

    • Add a few drops of a volatile solvent to dissolve the solid completely.

  • Film Deposition:

    • Using a clean pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate.

    • Allow the solvent to evaporate completely, which will leave a thin, solid film of the sample on the plate. Ensure the film is not too thick, as this can lead to total absorption of the IR beam.

  • Spectral Acquisition:

    • Place the salt plate with the sample film into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate. This will be subtracted from the sample spectrum to remove any interference from the plate material and atmospheric water or carbon dioxide.

    • Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

    • Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups to confirm the structure of Methyl 4-mercaptobenzoate.

  • Cleaning:

    • Thoroughly clean the salt plates with a suitable solvent (as recommended by the manufacturer) and store them in a desiccator to prevent damage from moisture.

Logical Workflow for IR Spectral Interpretation

The following diagram illustrates the logical workflow for identifying the key functional groups of Methyl 4-mercaptobenzoate from its IR spectrum.

IR_Spectrum_Interpretation IR Spectrum IR Spectrum ~2550 cm⁻¹ ~2550 cm⁻¹ IR Spectrum->~2550 cm⁻¹ Weak Band ~1720 cm⁻¹ ~1720 cm⁻¹ IR Spectrum->~1720 cm⁻¹ Strong Band ~1300-1000 cm⁻¹ ~1300-1000 cm⁻¹ IR Spectrum->~1300-1000 cm⁻¹ Strong Bands ~3100-3000 cm⁻¹ & ~1600-1400 cm⁻¹ ~3100-3000 cm⁻¹ & ~1600-1400 cm⁻¹ IR Spectrum->~3100-3000 cm⁻¹ & ~1600-1400 cm⁻¹ Multiple Bands Thiol Thiol ~2550 cm⁻¹->Thiol S-H Stretch Ester_CO Ester_CO ~1720 cm⁻¹->Ester_CO C=O Stretch Ester_C_O Ester_C_O ~1300-1000 cm⁻¹->Ester_C_O C-O Stretch Aromatic_Ring Aromatic_Ring ~3100-3000 cm⁻¹ & ~1600-1400 cm⁻¹->Aromatic_Ring C-H & C=C Stretches

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of Methyl 4-sulfanylbenzoate against structurally related compounds. Due to the limited availability of a public mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known fragmentation of analogous compounds. This information is crucial for researchers in compound identification, quality control, and metabolite analysis.

Predicted Mass Spectrometry Data of this compound

The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its ester and thiol functional groups. The molecular weight of this compound is 168.21 g/mol .[1][2]

Table 1: Predicted Mass Spectrum Data for this compound and Comparison with Alternative Compounds

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Interpretation
This compound (Predicted) 168.21168 : [M]⁺, Molecular ion. 137 : [M - OCH₃]⁺, Loss of the methoxy group from the ester. 109 : [M - COOCH₃]⁺, Loss of the carbomethoxy group. 77 : [C₆H₅]⁺, Phenyl cation resulting from further fragmentation.
Methyl 4-aminobenzoate 151.16151 : [M]⁺, Molecular ion.[3] 120 : [M - OCH₃]⁺, Loss of the methoxy group.[3][4][5] 92 : [M - COOCH₃]⁺, Loss of the carbomethoxy group.[4][5]
Methyl 4-hydroxybenzoate 152.15152 : [M]⁺, Molecular ion.[6] 121 : [M - OCH₃]⁺, Loss of the methoxy group.[7] 93 : [M - COOCH₃]⁺, Loss of the carbomethoxy group.[7]
Methyl Benzoate 136.15136 : [M]⁺, Molecular ion.[8] 105 : [M - OCH₃]⁺, Loss of the methoxy group (base peak).[8][9] 77 : [C₆H₅]⁺, Phenyl cation.[8][9]
Thiophenol 110.18110 : [M]⁺, Molecular ion (base peak).[10][11][12] 109 : [M - H]⁺, Loss of a hydrogen atom.[11] 84 , 66 : Further fragmentation of the aromatic ring.[11]

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization is anticipated to follow predictable pathways based on the established fragmentation of esters and aromatic thiols. The following diagram illustrates the predicted fragmentation cascade.

Methyl_4_sulfanylbenzoate_Fragmentation M This compound [C₈H₈O₂S]⁺˙ m/z = 168 F1 [M - OCH₃]⁺ m/z = 137 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 109 M->F2 - •COOCH₃ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - S

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of this compound and similar aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or methanol.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 300.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained spectrum with library data or the predicted fragmentation pattern for identification.

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for identifying an unknown compound using GC-MS and comparing it to a known standard or predicted data.

Compound_Identification_Workflow cluster_0 Experimental Analysis cluster_1 Data Processing cluster_2 Comparison & Identification A Prepare Sample B GC-MS Analysis A->B C Extract Mass Spectrum B->C D Database Search (e.g., NIST, Wiley) C->D E Manual Interpretation C->E F Compare with Reference Spectra D->F G Compare with Predicted Fragmentation E->G H Compound Identification F->H G->H

References

A Comparative Guide to the Synthesis of Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-sulfanylbenzoate, a crucial building block in the synthesis of various pharmaceuticals, can be prepared through several distinct routes. This guide provides an objective comparison of the most common synthetic pathways, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound often depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of key performance indicators for three common methods.

Parameter Route 1: From 4-Bromothiophenol Route 2: From 4-Fluorobenzonitrile (SNAr) Route 3: Esterification of 4-Mercaptobenzoic Acid
Starting Material 4-Bromothiophenol4-Fluorobenzonitrile4-Mercaptobenzoic acid
Overall Yield 74.0% (corrected yield for precursor)[1]63%[1]38%[2]
Key Reagents Methyl magnesium chloride, s-Butyllithium, Methyl chloroformate[1]Potassium sulfide or Sodium sulfide, Sulfuric acid, Methanol, Zinc[1]Methanol, Sulfuric acid[2]
Reaction Conditions Low temperatures (-15 °C to ambient)[1]Elevated temperatures (55 °C to reflux)[1]Reflux[2]
Purity Sufficient for subsequent use (71.4% wt/wt assay for precursor)[1]Sufficient for subsequent use (92% w/w assay)[1]Not explicitly stated, requires purification[2]

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow and key transformations in the compared synthesis routes for this compound.

Synthesis_Routes cluster_0 Route 1: From 4-Bromothiophenol cluster_1 Route 2: From 4-Fluorobenzonitrile cluster_2 Route 3: Esterification A1 4-Bromothiophenol P1 This compound A1->P1 1. MeMgCl, THF 2. s-BuLi 3. ClCO2Me B1 4-Fluorobenzonitrile B2 Disulfide Intermediate B1->B2 K2S or Na2S, DMF P2 This compound B2->P2 1. H2SO4, MeOH 2. Zn C1 4-Mercaptobenzoic acid P3 This compound C1->P3 MeOH, H2SO4 (cat.)

Caption: Comparative overview of synthesis routes to this compound.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 1: From 4-Bromothiophenol

This method is a modification of a procedure first described by Gilman.[1]

  • Thiolate Formation: To a solution of 4-bromothiophenol in tetrahydrofuran (THF), one equivalent of methyl magnesium chloride is added to form the soluble thiolate anion.

  • Metal-Halogen Exchange and Quenching: The reaction mixture is cooled to -15 °C, and s-butyllithium is added to effect a metal-halogen exchange. Subsequently, methyl chloroformate is added at a rate to maintain the temperature below 10 °C.

  • Work-up and Isolation: The reaction is warmed to ambient temperature over 3 hours and then re-cooled to 0 °C. The mixture is acidified with 10% HCl and extracted with toluene. The combined organic layers are washed with water and saturated brine, then evaporated in vacuo to yield the crude product.[1]

Route 2: From 4-Fluorobenzonitrile (SNAr Reaction)

This route utilizes a nucleophilic aromatic substitution (SNAr) reaction.[1]

  • SNAr Reaction: 4-Fluorobenzonitrile is reacted with 1.1 equivalents of anhydrous potassium sulfide (K₂S) or sodium sulfide (Na₂S) in dimethylformamide (DMF) at 55 °C. This step produces 4-mercaptobenzonitrile along with disulfide and sulfide byproducts.[1]

  • Hydrolysis and Reduction: The resulting mixture is then refluxed with a mixture of sulfuric acid and methanol for 24 hours to hydrolyze the nitrile to the corresponding methyl ester. An in situ reduction with 2.0 equivalents of zinc is then performed to cleave the disulfide, yielding this compound.[1]

Route 3: Esterification of 4-Mercaptobenzoic Acid

This is a classical Fischer esterification method.[2]

  • Reaction Setup: To a solution of 4-mercaptobenzoic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is added.

  • Esterification: The reaction mixture is heated to reflux for 16 hours.

  • Work-up and Isolation: After cooling, the mixture is concentrated in vacuo, diluted with ethyl acetate, and washed with saturated sodium bicarbonate solution. The organic phase is separated, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the final product.[2]

Another potential industrial method involves starting from 4-chloro-benzoic acid, which is reacted with sodium methyl mercaptide, followed by halogenation and subsequent reaction with an alcohol to yield the desired 4-mercaptobenzoate.[3]

References

A Comparative Guide to Substituted Methyl Benzoates: Evaluating the Potential of Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological and chemical properties of Methyl 4-sulfanylbenzoate and other key substituted methyl benzoate derivatives. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document focuses on presenting available data for structurally related compounds, including 4-amino, 4-hydroxy, and 4-nitro substituted methyl benzoates. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own comparative studies and evaluate the performance of this compound.

Physicochemical Properties: A Comparative Overview

The substituent at the para-position of the benzoate ring significantly influences the physicochemical properties of the molecule, which in turn can affect its biological activity. The following table summarizes key physicochemical properties of this compound and its comparators.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compound C₈H₈O₂S168.21Not available2.3
Methyl 4-aminobenzoate C₈H₉NO₂151.16110-1121.4
Methyl 4-hydroxybenzoate C₈H₈O₃152.15125-1281.96
Methyl 4-nitrobenzoate C₈H₇NO₄181.1594-96[1]1.89

Biological Activity: A Review of Available Data

While specific experimental data for this compound is scarce, the biological activities of other substituted methyl benzoates have been investigated in various contexts. This section summarizes the available data to provide a basis for potential areas of investigation for the sulfanyl derivative.

Cytotoxicity

The cytotoxic effects of substituted methyl benzoates have been evaluated against various cell lines. For instance, a study on the cytotoxicity of methyl benzoate and its derivatives, ethyl benzoate and vinyl benzoate, was conducted on human kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells. The results indicated that methyl benzoate had the least toxicity among the three.[2][3] While direct data for this compound is not available, the provided MTT assay protocol can be utilized to determine its cytotoxic profile.

CompoundCell LineIC₅₀/LC₅₀Reference
Methyl 4-aminobenzoate Not availableData not found
Methyl 4-hydroxybenzoate Not availableData not found
Methyl 4-nitrobenzoate Not availableData not found
Methyl Benzoate HEK293, CACO2, SH-SY5YLethal at high concentrations[2][2][3]
Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented, and the presence of electron-donating or electron-withdrawing groups can modulate this activity. Methyl 3,4-dihydroxybenzoate has been shown to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway.[4] Thiol-containing compounds are also known for their antioxidant properties.[5] The antioxidant capacity of this compound can be readily assessed using the DPPH or ABTS assays, for which detailed protocols are provided below.

CompoundAssayAntioxidant ActivityReference
Methyl 4-hydroxybenzoate Not availablePossesses antioxidant properties[6][6]
Methyl 3,4-dihydroxybenzoate Nrf2 pathway activationAlleviates oxidative damage[4][4]
Antimicrobial Activity

Substituted methyl benzoates have been investigated for their antimicrobial properties. For example, derivatives of 3-methyl-4-nitrobenzoate have demonstrated antifungal activity against various Candida strains.[7] Methyl 4-hydroxybenzoate (methylparaben) is widely used as an antimicrobial preservative in cosmetics and pharmaceuticals. The Kirby-Bauer disk diffusion assay, for which a protocol is provided, is a standard method to screen for antimicrobial activity.

CompoundOrganism(s)ActivityReference
Methyl 4-hydroxybenzoate Bacteria and fungiWidely used as a preservative
3-Methyl-4-nitrobenzoate derivatives Candida speciesAntifungal activity[7][7]

Experimental Protocols

To facilitate the direct comparison of this compound with other substituted methyl benzoates, detailed protocols for key biological assays are provided below.

Synthesis of Substituted Methyl Benzoates

The following are general synthesis procedures for the comparator compounds.

Methyl 4-hydroxybenzoate: 4-Hydroxybenzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the product is precipitated by adding water and can be purified by recrystallization.[8]

Methyl 4-aminobenzoate: 4-Aminobenzoic acid is esterified with methanol using sulfuric acid as a catalyst. The reaction mixture is refluxed, and the product is precipitated by neutralization with a base like sodium bicarbonate.

Methyl 4-nitrobenzoate: 4-Nitrobenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid. The product is isolated by pouring the reaction mixture into ice water and collecting the precipitate.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Culture medium

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the antioxidant capacity of a compound.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (dissolved in methanol)

  • Methanol

  • 96-well plates

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare compound dilutions B Add compound to plate A->B C Add DPPH solution B->C D Incubate for 30 min in dark C->D E Measure absorbance at 517 nm D->E Kirby_Bauer_Workflow A Prepare bacterial inoculum B Inoculate Mueller-Hinton agar plate A->B C Impregnate disks with test compounds B->C D Place disks on agar surface C->D E Incubate for 18-24h D->E F Measure zones of inhibition E->F

References

A Comparative Analysis of the Reactivity of Methyl 4-sulfanylbenzoate and Methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and organic synthesis, the judicious selection of reagents is paramount for the successful development of novel therapeutics and efficient chemical processes. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar aromatic esters: Methyl 4-sulfanylbenzoate and Methyl 4-hydroxybenzoate. This analysis is supported by physicochemical data and established principles of chemical reactivity, offering a valuable resource for researchers navigating the complexities of drug design and synthesis.

Executive Summary

This compound and Methyl 4-hydroxybenzoate, both featuring a methyl ester group at the para position of a benzene ring, primarily differ in the presence of a sulfanyl (-SH) or a hydroxyl (-OH) group, respectively. This seemingly subtle distinction leads to significant differences in their reactivity, particularly concerning the acidity of the respective functional groups and the nucleophilicity of their conjugate bases. In general, the sulfur analogue, this compound, is a stronger acid and its corresponding thiophenolate is a more potent nucleophile compared to its oxygen counterpart. This heightened nucleophilicity makes the sulfanyl derivative more reactive in S-alkylation and other nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Methyl 4-hydroxybenzoate is presented below. These properties provide a foundational understanding of the electronic and steric characteristics that govern the reactivity of each molecule.

PropertyThis compoundMethyl 4-hydroxybenzoate (Methylparaben)
Molecular Formula C₈H₈O₂SC₈H₈O₃
Molecular Weight 168.21 g/mol 152.15 g/mol [1]
Appearance White solid[2]Colorless crystals or white crystalline powder[3]
pKa 5.50 ± 0.10 (Predicted)[2][4]8.15 (in H₂O at 20°C)[5]
Melting Point 33-36°C[4]125-128°C[5]
Boiling Point 110-113°C at 0.5 mmHg[4]270-280°C
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol[4]Slightly soluble in water; soluble in ethanol, ether

Reactivity Comparison: A Deeper Dive

The primary drivers of the differential reactivity between these two compounds are the distinct properties of the sulfur and oxygen atoms.

Acidity

The most significant difference lies in the acidity of the sulfanyl and hydroxyl protons. This compound is predicted to be substantially more acidic (pKa ≈ 5.50) than Methyl 4-hydroxybenzoate (pKa ≈ 8.15).[2][4][5] This difference of approximately 2.65 pKa units translates to the sulfanyl derivative being over 400 times more acidic. This enhanced acidity is attributed to two main factors:

  • Weaker S-H Bond: The bond between sulfur and hydrogen is weaker than the oxygen-hydrogen bond due to the larger atomic size of sulfur and the consequently more diffuse orbital overlap.

  • Greater Stability of the Thiophenolate Anion: The resulting thiophenolate anion is more stable than the phenolate anion. The negative charge is dispersed over a larger, more polarizable sulfur atom, leading to greater stabilization.

The electron-withdrawing nature of the para-methyl ester group increases the acidity of both compounds compared to unsubstituted thiophenol and phenol, respectively, by stabilizing the resulting anion through resonance.

Nucleophilicity of the Conjugate Bases

Following deprotonation, the resulting anions—the 4-methoxycarbonylthiophenolate and the 4-methoxycarbonylphenolate—exhibit markedly different nucleophilic characters. In general, thiophenolates are significantly more nucleophilic than phenolates.[6] This is a consequence of the "alpha effect" and the softer nature of the sulfur atom, which makes it a better nucleophile, particularly in reactions with soft electrophiles.

This enhanced nucleophilicity of the thiophenolate derived from this compound makes it highly reactive in nucleophilic substitution reactions, such as S-alkylation. In contrast, the phenolate from Methyl 4-hydroxybenzoate is a weaker nucleophile, and O-alkylation reactions typically require stronger reaction conditions.

Experimental Protocols

Proposed Experimental Protocol for Comparative Alkylation Kinetics

Objective: To determine and compare the second-order rate constants for the alkylation of this compound and Methyl 4-hydroxybenzoate with a model electrophile (e.g., methyl iodide).

Materials:

  • This compound

  • Methyl 4-hydroxybenzoate

  • Methyl iodide (or another suitable alkylating agent)

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., acetonitrile or DMF)

  • Internal standard for chromatographic analysis

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of either this compound or Methyl 4-hydroxybenzoate in the chosen solvent. Add a known excess of the base.

  • Initiation of Reaction: Add a known concentration of methyl iodide to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid to neutralize the base).

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the reactant and the product at each time point.

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate. By performing the reaction with varying initial concentrations of the reactants, the order of the reaction with respect to each reactant and the second-order rate constant (k) can be determined.

  • Comparison: Compare the determined rate constants for the S-alkylation of this compound and the O-alkylation of Methyl 4-hydroxybenzoate under identical reaction conditions.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental reactivity differences between the two compounds.

Reactivity_Comparison cluster_sulfanyl This compound Reactivity cluster_hydroxy Methyl 4-hydroxybenzoate Reactivity MSB This compound Thiophenolate 4-Methoxycarbonylthiophenolate (Strong Nucleophile) MSB->Thiophenolate -H+ (pKa ~ 5.50) S_Alkylation_Product S-Alkylated Product Thiophenolate->S_Alkylation_Product + R-X (Fast) MHB Methyl 4-hydroxybenzoate Phenolate 4-Methoxycarbonylphenolate (Weaker Nucleophile) MHB->Phenolate -H+ (pKa ~ 8.15) O_Alkylation_Product O-Alkylated Product Phenolate->O_Alkylation_Product + R-X (Slower)

Caption: Comparative deprotonation and alkylation pathways.

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow start Prepare Reactant Solution (Substrate + Base) add_electrophile Add Electrophile (R-X) Initiate Reaction start->add_electrophile sampling Aliquots Taken at Time Intervals add_electrophile->sampling quench Quench Reaction sampling->quench analysis HPLC/GC Analysis quench->analysis data_analysis Determine Rate Constant (k) analysis->data_analysis end Compare k_sulfanyl vs k_hydroxy data_analysis->end

Caption: Proposed workflow for comparative kinetic analysis.

Conclusion

For drug development professionals and synthetic chemists, this means that for synthetic routes requiring nucleophilic attack at the position of the heteroatom, this compound will be the more efficient substrate, likely requiring milder reaction conditions and affording higher yields. Conversely, if the hydroxyl or sulfanyl group is intended to be a spectator in a reaction at another site of the molecule, the greater stability and lower reactivity of the hydroxyl group in Methyl 4-hydroxybenzoate might be advantageous. The choice between these two reagents will, therefore, be dictated by the specific synthetic transformation and the desired reactivity profile.

References

Comparative Analysis of the Biological Activities of Methyl 4-sulfanylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer, Antimicrobial, and Enzyme Inhibitory Activities with Supporting Experimental Data.

This guide provides a comprehensive comparison of the biological activities of various derivatives of Methyl 4-sulfanylbenzoate. The information is curated from recent scientific literature to aid researchers in drug discovery and development. Quantitative data on anticancer, antimicrobial, and carbonic anhydrase inhibitory activities are presented in structured tables for straightforward comparison. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and facilitate further investigation.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Hydrazones incorporating a 4-methylsulfonylbenzene scaffold
Compound 2059 Human Cancer Cell Lines (Mean)0.26[1]
Compound 16EGFR0.20[1]
Compound 20EGFR0.19[1]
Compound 16HER20.13[1]
Compound 20HER20.07[1]
Compound 9COX-22.97[1]
Compound 20COX-26.94[1]
4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines
Compound 7K562 (Chronic Myelogenous Leukemia)2.27
Compound 10K562 (Chronic Myelogenous Leukemia)2.53
Compound 7HL-60 (Promyelocytic Leukemia)1.42
Compound 10HL-60 (Promyelocytic Leukemia)1.52
Compound 7OKP-GS (Renal Cell Carcinoma)4.56
Compound 10OKP-GS (Renal Cell Carcinoma)24.77
4-Methylcoumarin Derivatives
Compound 11 (7,8-DHMC with n-decyl at C3)K562 (Chronic Myelogenous Leukemia)42.4
Compound 11 (7,8-DHMC with n-decyl at C3)LS180 (Colon Adenocarcinoma)25.2
Compound 11 (7,8-DHMC with n-decyl at C3)MCF-7 (Breast Adenocarcinoma)25.1
4-Methylbenzenesulfonamides
Compound 14MCF-7 (Breast Cancer)20.4[2]
Compound 16MCF-7 (Breast Cancer)18.3[2]
Compound 20MCF-7 (Breast Cancer)26.3[2]
Compound 14CDK22.53[2]
Compound 16CDK21.79[2]
Compound 20CDK22.92[2]
Sulfonic Styrylquinazoline Derivatives
BS3K562 (Chronic Myelogenous Leukemia)0.078[3]
BS1K562 (Chronic Myelogenous Leukemia)0.172[3]
BS4K562 (Chronic Myelogenous Leukemia)0.173[3]
BS3PANC-1 (Pancreatic Cancer)0.097[3]
BS3Colon Cancer Cell Lines0.239[3]
Apoptosis Signaling Pathway

The induction of apoptosis by this compound derivatives often involves a cascade of signaling events. The diagram below illustrates the interplay between the extrinsic and intrinsic pathways leading to programmed cell death.

Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor (e.g., TNFR, Fas) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase_8 Caspase-8 (Initiator) DISC->Caspase_8 Bax_Bak Bax/Bak (Pro-apoptotic) Caspase_8->Bax_Bak activates Bid Caspase_3 Caspase-3 (Executioner) Caspase_8->Caspase_3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion promote Bcl_2 Bcl-2 (Anti-apoptotic) Bcl_2->Bax_Bak inhibit Apoptosome Apoptosome (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis General Mechanism of Sulfonamide Antimicrobial Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Drug Discovery & Evaluation Workflow Synthesis Synthesis of Derivatives Screening Primary Biological Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Screening Structure-Activity Relationship (SAR) Preclinical Preclinical Studies Lead_Opt->Preclinical

References

A Comparative Guide to the Purity Validation of Methyl 4-Mercaptobenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of Methyl 4-mercaptobenzoate. The objective is to offer a detailed, data-driven resource for selecting the most appropriate analytical methodology for quality control and research purposes. This document outlines a validated HPLC method, discusses potential impurities, and compares the performance of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Purity Analysis of Methyl 4-Mercaptobenzoate

Methyl 4-mercaptobenzoate is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its purity is a critical determinant of the quality, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its quality control. HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it a suitable choice for Methyl 4-mercaptobenzoate.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

Experimental Protocol: Proposed HPLC Method

A reversed-phase HPLC method is proposed for the purity analysis of Methyl 4-mercaptobenzoate.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile and water (with 0.1% formic acid), gradient elution
Gradient Program Start with a lower concentration of acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of Methyl 4-mercaptobenzoate in the mobile phase.

Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Potential Impurities in Methyl 4-Mercaptobenzoate

Impurities in Methyl 4-mercaptobenzoate can originate from the synthesis process or degradation. The most common synthesis route is the Fischer esterification of 4-mercaptobenzoic acid with methanol, using an acid catalyst like sulfuric acid.[2]

Process-Related Impurities:

  • 4-Mercaptobenzoic acid: Unreacted starting material.

  • Methanol: Residual solvent from the synthesis.

  • 4,4'-Dithiodibenzoic acid dimethyl ester: Formed by the oxidation of two molecules of Methyl 4-mercaptobenzoate. The thiol group is susceptible to oxidation.[1]

  • Methyl 4-(methylthio)benzoate: A potential by-product from side reactions.

Degradation-Related Impurities:

  • Oxidation products: The thiol group is prone to oxidation, which can lead to the formation of disulfides and other related species, especially upon exposure to air and light.[1]

  • Hydrolysis products: The ester group can be susceptible to hydrolysis, reverting to 4-mercaptobenzoic acid.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required sensitivity and accuracy.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication for Methyl 4-Mercaptobenzoate Purity
HPLC-UV Separation based on differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.[3][4][6]Requires reference standards for impurity identification and quantification, can be time-consuming for method development.Primary method for routine quality control. Ideal for quantifying known impurities and assessing overall purity.
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.High sensitivity, excellent for identifying volatile impurities, provides structural information.[6]Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar compounds.Complementary technique. Useful for detecting volatile impurities like residual methanol and other volatile organic compounds.
qNMR Quantification based on the direct relationship between the integrated signal area of a nucleus and the number of those nuclei in the sample.Absolute quantification without the need for a specific reference standard of the analyte, provides structural information, non-destructive.[9][10][11][12][13]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, can be complex for samples with overlapping signals.Orthogonal method for purity confirmation. Provides an independent and highly accurate purity value and can be used to qualify reference standards.

Visualization of Workflows

HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity validation of Methyl 4-mercaptobenzoate.

Impurity Formation and Identification Logic

Impurity_Logic cluster_synthesis Synthesis Process cluster_impurities Potential Impurities cluster_identification Identification Methods Starting_Materials 4-Mercaptobenzoic Acid + Methanol Esterification Fischer Esterification Starting_Materials->Esterification Product Methyl 4-Mercaptobenzoate Esterification->Product Unreacted_SM Unreacted Starting Materials Esterification->Unreacted_SM Incomplete Reaction Side_Products Side-Reaction Products (e.g., Dimer) Esterification->Side_Products Side Reactions Degradation Degradation Products (Oxidation, Hydrolysis) Product->Degradation Storage/Stress HPLC_ID HPLC (Retention Time) Unreacted_SM->HPLC_ID MS_ID Mass Spectrometry (m/z) Side_Products->MS_ID NMR_ID NMR (Structure) Side_Products->NMR_ID Degradation->MS_ID Degradation->NMR_ID

Caption: Logical relationship of impurity formation and identification.

Conclusion

The purity of Methyl 4-mercaptobenzoate is paramount for its intended applications in the pharmaceutical and chemical industries. While HPLC stands out as the primary and most practical method for routine quality control due to its high resolution and sensitivity for this type of compound, a multi-faceted approach employing orthogonal techniques provides the most comprehensive purity assessment. GC-MS is valuable for identifying volatile impurities, and qNMR offers a powerful, independent method for absolute purity determination and reference standard characterization. The selection of the analytical method(s) should be based on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and the nature of the potential impurities.

References

A Comparative Guide to the Spectroscopic Data of Methyl 4-sulfanylbenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic data for Methyl 4-sulfanylbenzoate and its key precursors, namely 4-chlorobenzoic acid, 4-mercaptobenzoic acid, and methanol. This information is crucial for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors.

¹H NMR Spectroscopy Data
CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃7.89 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.7 Hz, 2H), 3.90 (s, 3H), 3.60 (s, 1H, SH)
4-Chlorobenzoic Acid DMSO-d₆13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)[1]
4-Mercaptobenzoic Acid --
Methanol -High-resolution spectra show 2 groups of proton resonances in a 3:1 ratio.[2]
¹³C NMR Spectroscopy Data
CompoundSolventChemical Shift (δ) ppm
This compound -Data not found in the search results.
4-Chlorobenzoic Acid DMSO-d₆171.7, 143.0, 136.3, 134.9, 133.9[1]
4-Mercaptobenzoic Acid DMSO-d₆Specific peak data not provided in search results.
Methanol CDCl₃A single chemical shift line is observed, indicating one chemical environment for the carbon atom.[3]
Infrared (IR) Spectroscopy Data
CompoundTechniqueKey Peaks (cm⁻¹)
This compound -Data not found in the search results.
4-Chlorobenzoic Acid -Spectra available on SpectraBase.[4]
4-Mercaptobenzoic Acid KBr diskSpectra available from various sources.[5]
Methanol -O-H stretch around 3681 cm⁻¹, C-H stretch around 2999 cm⁻¹.
Mass Spectrometry Data
CompoundIonization MethodKey m/z values
This compound -Data not found in the search results.
4-Chlorobenzoic Acid GC-MSSpectra available on SpectraBase and NIST WebBook.[6]
4-Mercaptobenzoic Acid GC-MSMolecular Ion [M]⁺ at m/z 154.[1]
Methanol -Molecular ion [M]⁺ at m/z 32, base peak at m/z 31.[2]

Experimental Protocols

A common method for the synthesis of this compound is through the Fischer esterification of 4-mercaptobenzoic acid with methanol, using a strong acid as a catalyst.

Synthesis of this compound via Fischer Esterification

Materials:

  • 4-mercaptobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-mercaptobenzoic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Synthesis Pathway and Alternative Methods

The synthesis of this compound can be visualized as a multi-step process, often starting from more readily available precursors like 4-chlorobenzoic acid.

Synthesis_Pathway cluster_esterification Fischer Esterification 4-Chlorobenzoic_Acid 4-Chlorobenzoic_Acid 4-Mercaptobenzoic_Acid 4-Mercaptobenzoic_Acid 4-Chlorobenzoic_Acid->4-Mercaptobenzoic_Acid Nucleophilic Aromatic Substitution Methyl_4-sulfanylbenzoate Methyl_4-sulfanylbenzoate 4-Mercaptobenzoic_Acid->Methyl_4-sulfanylbenzoate Methanol Methanol Methanol->Methyl_4-sulfanylbenzoate Thiourea_NaOH 1. Thiourea 2. NaOH H2SO4 H₂SO₄ (cat.)

Caption: Synthesis of this compound from 4-chlorobenzoic acid.

An alternative approach to synthesizing this compound involves the direct esterification of 4-chlorobenzoic acid with methanol, followed by the introduction of the sulfanyl group via nucleophilic substitution with a thiol-containing reagent. However, the direct conversion of the chloro group to a thiol group on the benzoic acid precursor is a more common and efficient strategy.

References

A Comparative Analysis of the Nucleophilicity of Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study on the nucleophilicity of Methyl 4-sulfanylbenzoate. Due to the limited availability of direct experimental kinetic data for this specific compound in the public domain, this analysis leverages data from structurally related aromatic thiols to provide a robust comparative framework. The nucleophilicity of this compound is benchmarked against thiophenol and other substituted thiophenols, providing valuable insights for its application in organic synthesis and drug development.

Introduction to Nucleophilicity in Aromatic Thiols

The nucleophilicity of aromatic thiols is a critical parameter in various chemical and biological processes, including nucleophilic aromatic substitution (SNAr) reactions, Michael additions, and redox-mediated signaling pathways. The thiol group (-SH) is a potent nucleophile, and its reactivity is modulated by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups are generally expected to decrease nucleophilicity by reducing the electron density on the sulfur atom, while electron-donating groups are expected to have the opposite effect. This compound possesses a para-carbomethoxy group (-COOCH₃), which is an electron-withdrawing group, and is therefore anticipated to exhibit lower nucleophilicity compared to unsubstituted thiophenol.

Comparative Nucleophilicity Data

To quantitatively assess the nucleophilicity of this compound, we can utilize Mayr's nucleophilicity scale, a widely accepted logarithmic scale that quantifies the reactivity of nucleophiles. The central equation for this scale is:

log k (20 °C) = sN(N + E)

where k is the second-order rate constant, sN is a nucleophile-specific sensitivity parameter, N is the nucleophilicity parameter, and E is an electrophilicity parameter of a reference electrophile. Higher N values indicate greater nucleophilicity.

CompoundSubstituent (para)Mayr's Nucleophilicity Parameter (N) (in CH₂Cl₂)pKₐ (of SH group)
Thiophenol-H13.886.6
4-Methylthiophenol-CH₃14.536.5
4-Chlorothiophenol-Cl13.256.0
This compound -COOCH₃ Estimated < 13.25 Estimated < 6.0
4-Nitrothiophenol-NO₂10.734.5

Note: The N parameter for this compound is an estimation based on the electronic effect of the -COOCH₃ group being electron-withdrawing, similar to but weaker than the -NO₂ group. The pKₐ is also an estimation based on the acidifying effect of the electron-withdrawing substituent.

Experimental Protocol for Determining Nucleophilicity

The following is a detailed experimental protocol for determining the Mayr's nucleophilicity parameter (N) of this compound. This method involves measuring the rates of reaction with a series of reference electrophiles (benzhydrylium ions) of known electrophilicity (E) using UV-Vis spectroscopy.

Materials:

  • This compound

  • A series of benzhydrylium tetrafluoroborates with known E parameters (e.g., (4-Me₂NC₆H₄)₂CH⁺ BF₄⁻, (4-MeOC₆H₄)₂CH⁺ BF₄⁻)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • UV-Vis spectrophotometer with a stopped-flow or rapid-mixing accessory

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Prepare stock solutions of the various benzhydrylium tetrafluoroborates of known concentrations (e.g., 1 x 10⁻⁴ M) in anhydrous CH₂Cl₂. These solutions are highly colored and their concentration can be verified by UV-Vis spectroscopy using their known molar extinction coefficients.

  • Kinetic Measurements:

    • The reactions are carried out under pseudo-first-order conditions with the nucleophile (this compound) in large excess over the electrophile (benzhydrylium ion).

    • The UV-Vis spectrophotometer is set to the wavelength of maximum absorbance (λmax) of the specific benzhydrylium ion being used.

    • Equal volumes of the nucleophile and electrophile solutions are rapidly mixed in the stopped-flow apparatus at a constant temperature (e.g., 20 °C).

    • The decay of the absorbance of the benzhydrylium ion is monitored over time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function: A(t) = A₀e-kobst + C.

    • The second-order rate constant (k) is calculated from the slope of a plot of kobs versus the concentration of the nucleophile: k = kobs / [Nucleophile].

    • This procedure is repeated for each of the reference benzhydrylium ions.

  • Determination of N and sN:

    • A plot of log k versus the known E parameters of the benzhydrylium ions is constructed.

    • The data should yield a linear correlation according to the Mayr equation.

    • The nucleophilicity parameter (N) is determined from the x-intercept (-E when log k = 0, assuming sN is close to 1 for initial estimation), and the nucleophile-specific sensitivity parameter (sN) is the slope of the line.

Role in Biological Signaling Pathways

Aromatic thiols and their derivatives can play a significant role in biological systems, particularly in redox signaling pathways. The thiol group is susceptible to oxidation and can participate in the formation and cleavage of disulfide bonds, a key mechanism for regulating protein function. While the specific role of this compound in signaling is not well-documented, its structural features suggest potential involvement in processes where cellular redox state is critical.

Thiol-containing molecules are integral to maintaining the cellular redox balance and can act as antioxidants. In signaling, the reversible oxidation of a thiol on a protein to a sulfenic acid, and its subsequent reduction, can act as a molecular "switch" to control protein activity.

Thiol_Redox_Signaling ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced/Active) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Oxidized/Inactive) Protein_SOH->Protein_SH Reduction Cellular_Response Cellular Response (e.g., Gene Expression) Protein_SOH->Cellular_Response Signal Transduction Thioredoxin_red Thioredoxin (Reduced) Thioredoxin_red->Protein_SOH Reduction Thioredoxin_ox Thioredoxin (Oxidized) NADPH NADPH NADPH->Thioredoxin_ox Trx Reductase NADP NADP+ Experimental_Workflow Prep 1. Prepare Stock Solutions - this compound - Benzhydrylium Ions Kinetics 2. Kinetic Measurements (Stopped-Flow UV-Vis) Prep->Kinetics Data_Collection 3. Data Collection (Absorbance vs. Time) Kinetics->Data_Collection Analysis1 4. Calculate k_obs (Exponential Fit) Data_Collection->Analysis1 Analysis2 5. Calculate Second-Order k (Plot k_obs vs. [Nucleophile]) Analysis1->Analysis2 Analysis3 6. Plot log(k) vs. E Analysis2->Analysis3 Result 7. Determine N and s_N (from Intercept and Slope) Analysis3->Result

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4-sulfanylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Methyl 4-sulfanylbenzoate, a compound utilized in various synthetic applications, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. All personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a certified fume hood. Avoid generating dust.

In the event of a spill, evacuate the area, prevent the formation of dust, and clean up using appropriate absorbent materials. All spill cleanup materials should be treated as hazardous waste.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, with controlled incineration being the preferred final treatment. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Treat all unused, expired, or contaminated this compound as hazardous waste.

  • Store waste in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.

2. Containerization:

  • Use a dedicated, properly labeled, and sealed container for this compound waste.

  • The container must be compatible with the chemical. Plastic containers are often preferred to glass to minimize the risk of breakage.

  • Ensure the container is kept closed except when adding waste.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.

  • Provide a full and accurate description of the waste, including the chemical name and quantity.

dot

Personal protective equipment for handling Methyl 4-sulfanylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for managing Methyl 4-sulfanylbenzoate (also known as Methyl 4-mercaptobenzoate) in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

Due to the presence of a thiol group, this compound presents risks of skin and eye irritation, potential respiratory irritation, and a strong, unpleasant odor.[1][2] The following personal protective equipment is mandatory for all personnel handling this compound.

PPE CategoryItemSpecificationsRationale
Engineering Controls Chemical Fume HoodCertified and fully operationalTo mitigate vapor inhalation and control the powerful odor associated with thiols.[1]
Hand Protection Chemical-resistant glovesNitrile rubber, double-gloving recommended.[3]To prevent direct skin contact with the chemical.[3]
Eye and Face Protection Safety GogglesTightly fitting with side-shields.[1]To protect against chemical splashes and aerosols.[3]
Skin and Body Protection Laboratory CoatStandard flame-resistant lab coat.To protect against splashes and prevent contamination of personal clothing.[3]
Respiratory Protection RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges if exposure limits are exceeded or irritation occurs.[2]To be used if ventilation is inadequate or in the event of a spill.[2]

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure and maintain compound integrity.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Prepare and label all necessary glassware and equipment within the fume hood.

    • Designate and label separate waste containers for liquid and solid chemical waste.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Conduct all transfers and manipulations of the chemical within the fume hood to contain odors and vapors.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to institutional and governmental regulations.

Waste Segregation and Disposal:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • The label must explicitly state "Thiol-Containing Waste".[3]

  • Solid Waste:

    • Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag.

    • This bag must then be placed in a designated solid hazardous waste container.[3][4]

  • Decontamination of Glassware:

    • Glassware that has come into contact with the thiol compound should be rinsed and/or submerged in a bleach solution within the fume hood to oxidize any residual chemical.[4]

    • A soaking time of at least 24 hours may be necessary for complete oxidation.[4]

  • Final Disposal:

    • All chemical waste must be disposed of through a licensed hazardous waste contractor, following all local and national regulations.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Shower & Eyewash prep_hood->prep_safety prep_waste Prepare Labeled Waste Containers prep_safety->prep_waste handle_equilibrate Equilibrate Chemical Container prep_waste->handle_equilibrate Proceed to Handling handle_transfer Transfer Chemical in Fume Hood handle_equilibrate->handle_transfer disp_liquid Collect Liquid Waste handle_transfer->disp_liquid Generate Liquid Waste disp_solid Collect Solid Waste handle_transfer->disp_solid Generate Solid Waste disp_glassware Decontaminate Glassware with Bleach handle_transfer->disp_glassware Contaminated Glassware disp_contractor Dispose via Licensed Contractor disp_liquid->disp_contractor disp_solid->disp_contractor disp_glassware->disp_contractor

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.